A-62198
Description
Properties
CAS No. |
117978-26-4 |
|---|---|
Molecular Formula |
C30H44N8O5 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C30H44N8O5/c1-19(2)28(41)36-24(14-21-11-7-4-8-12-21)29(42)37-25(15-22-16-32-18-33-22)30(43)35-23(13-20-9-5-3-6-10-20)27(40)26(39)17-34-38-31/h4,7-8,11-12,16,18-20,23-27,39-40H,3,5-6,9-10,13-15,17H2,1-2H3,(H,32,33)(H,35,43)(H,36,41)(H,37,42) |
InChI Key |
KYZQHPHXYFTWRL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](CN=[N+]=[N-])O)O |
Canonical SMILES |
CC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(CN=[N+]=[N-])O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 62198 A-62198 dimethylacetyl-Phe-His-NHCH(cyclohexylmethyl)CH(OH)CH(OH)CH2N3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of A-62198 (Ramoplanin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramoplanin (B549286), also known as A-62198, is a potent lipoglycodepsipeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability.[3][4] Ramoplanin achieves this by sequestering Lipid II, a critical precursor in the peptidoglycan synthesis pathway.[1][5][6] This sequestration prevents the subsequent enzymatic steps of transglycosylation and transpeptidation, leading to a weakened cell wall and eventual cell lysis.[4][7] At concentrations at or above the minimal bactericidal concentration (MBC), Ramoplanin also exhibits a secondary mechanism involving the induction of bacterial membrane depolarization, which contributes to its rapid bactericidal effects.[5][8]
Primary Mechanism of Action: Lipid II Sequestration
The principal antibacterial activity of Ramoplanin stems from its high-affinity binding to Lipid II, a membrane-anchored precursor molecule essential for the formation of the bacterial cell wall.
Inhibition of Peptidoglycan Synthesis
The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process, with the final stages occurring on the external surface of the cytoplasmic membrane.
Lipid II serves as the carrier molecule that transports the NAG-NAM-pentapeptide monomer unit from the cytoplasm across the cell membrane to the site of peptidoglycan assembly. Once on the outer leaflet of the membrane, transglycosylase enzymes polymerize the glycan chains by incorporating the disaccharide-pentapeptide unit from Lipid II. Subsequently, transpeptidase enzymes cross-link the peptide side chains, providing structural integrity to the cell wall.
Ramoplanin disrupts this process by forming a stable complex with Lipid II.[7] It is now understood that Ramoplanin binds as a dimer to Lipid II, with a stoichiometric ratio of 2:1 (Ramoplanin:Lipid II).[9] This binding is characterized by a high affinity, with a dissociation constant (Kd) in the nanomolar range.[9] By sequestering Lipid II, Ramoplanin effectively removes the substrate from the transglycosylase enzymes, thereby halting the elongation of the peptidoglycan chains.[4][6] This leads to the cessation of cell wall synthesis, compromising the structural integrity of the bacterium and resulting in cell death, particularly in the osmotic environment of the host.[7]
Initial hypotheses suggested that Ramoplanin might inhibit the intracellular enzyme MurG, which catalyzes the conversion of Lipid I to Lipid II. However, further research has demonstrated that Ramoplanin preferentially inhibits the transglycosylation step due to a higher affinity for Lipid II over Lipid I.[4][6]
dot
Figure 1. Inhibition of Peptidoglycan Biosynthesis by Ramoplanin.
Secondary Mechanism of Action: Membrane Depolarization
In addition to its primary mode of action, Ramoplanin exhibits a secondary, concentration-dependent mechanism that contributes to its bactericidal activity. At concentrations at or above its MBC, Ramoplanin has been shown to induce depolarization of the bacterial cytoplasmic membrane.[5][8]
This effect is thought to be a result of Ramoplanin's interaction with the bacterial membrane, for which it shows a higher affinity for anionic phospholipids (B1166683), characteristic of bacterial membranes, over the zwitterionic phospholipids more common in mammalian cells.[5][10] The depolarization of the membrane potential disrupts essential cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport, further contributing to rapid cell death.[5]
dot
Figure 2. Secondary Mechanism of Action of Ramoplanin.
Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action of Ramoplanin.
| Parameter | Value | Organism/System | Reference |
| Inhibition of Transglycosylation (IC50) | 0.25 x MIC | S. aureus ATCC 25923 | [5] |
| Inhibition of MurG (IC50) | 20 x MIC | S. aureus ATCC 25923 | [5] |
| Minimum Inhibitory Concentration (MIC) | 2 µg/ml | S. aureus ATCC 25923 | [10] |
| Minimum Bactericidal Concentration (MBC) | 4 µg/ml | S. aureus ATCC 25923 | [10] |
| Minimum Inhibitory Concentration (MIC90) | ≤ 1.0 µg/ml | Gram-positive organisms | [11] |
| Binding Stoichiometry (Ramoplanin:Lipid II) | 2:1 | In vitro | [9] |
| Dissociation Constant (Kd) for Lipid II | Nanomolar range | In vitro | [9] |
Table 1: Inhibitory Concentrations and Binding Parameters of Ramoplanin.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate investigation of a drug's mechanism of action. Below are methodologies for key experiments cited in the study of Ramoplanin.
Transglycosylase Inhibition Assay
Objective: To determine the concentration of Ramoplanin required to inhibit the polymerization of Lipid II by transglycosylase enzymes.
General Workflow:
-
Preparation of Reagents:
-
Purified transglycosylase enzyme (e.g., a Penicillin-Binding Protein with transglycosylase activity).
-
Radiolabeled ([¹⁴C]- or [³H]-) or fluorescently labeled Lipid II substrate.
-
Assay buffer (typically a buffered solution at physiological pH containing necessary salts and detergents to maintain enzyme activity and substrate solubility).
-
Serial dilutions of Ramoplanin.
-
-
Assay Procedure:
-
In a microtiter plate or microcentrifuge tubes, combine the assay buffer, transglycosylase enzyme, and varying concentrations of Ramoplanin.
-
Initiate the reaction by adding the labeled Lipid II substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a strong acid or boiling).
-
-
Detection and Analysis:
-
Separate the polymerized peptidoglycan from the unreacted Lipid II monomer. This can be achieved by methods such as precipitation followed by filtration, or by chromatography.
-
Quantify the amount of incorporated label in the polymer fraction using liquid scintillation counting (for radiolabels) or fluorescence measurement.
-
Plot the percentage of inhibition against the concentration of Ramoplanin and determine the IC50 value.
-
dot
Figure 3. Workflow for a Transglycosylase Inhibition Assay.
Membrane Depolarization Assay
This assay utilizes a potential-sensitive fluorescent dye to measure changes in the bacterial membrane potential upon exposure to an antimicrobial agent.
Objective: To assess the ability of Ramoplanin to depolarize the cytoplasmic membrane of bacteria.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus ATCC 25923) to the mid-logarithmic phase of growth.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS or a buffer containing 5 mM HEPES and 20 mM glucose).
-
Dye Loading: Add the potential-sensitive dye DiSC₃(5) to the bacterial suspension at a final concentration of approximately 0.4 µM. Incubate in the dark to allow the dye to partition into the polarized bacterial membranes, which results in fluorescence quenching.
-
Fluorescence Measurement: Place the dye-loaded cell suspension in a fluorometer and monitor the baseline fluorescence.
-
Addition of Ramoplanin: Add varying concentrations of Ramoplanin to the cell suspension and continue to monitor the fluorescence over time.
-
Data Analysis: An increase in fluorescence indicates the release of the dye from the membrane due to depolarization. The rate and extent of fluorescence increase are proportional to the degree of membrane depolarization.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the ultrastructural changes in bacterial cells following treatment with an antibiotic.
Objective: To observe the morphological effects of Ramoplanin on bacterial cell structure.
Methodology:
-
Treatment: Expose mid-log phase bacteria to Ramoplanin at concentrations corresponding to the MIC and MBC for a specified duration (e.g., 1-3 hours).
-
Fixation: Harvest the cells and fix them with a primary fixative, such as 2.5% glutaraldehyde (B144438) in a cacodylate buffer, to preserve the cellular structures.
-
Post-fixation: After washing, post-fix the cells with 1% osmium tetroxide to enhance the contrast of membranes.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) concentrations and embed them in a resin (e.g., Epon).
-
Sectioning and Staining: Cut ultra-thin sections of the embedded samples using an ultramicrotome. Stain the sections with heavy metal stains, such as uranyl acetate (B1210297) and lead citrate, to further increase contrast.
-
Imaging: Examine the sections using a transmission electron microscope and document any morphological changes, such as cell wall thickening, septal defects, or membrane damage.[5]
Conclusion
The mechanism of action of Ramoplanin is multifaceted, with its primary and most potent activity being the inhibition of peptidoglycan synthesis through the sequestration of Lipid II. This targeted disruption of a vital bacterial process, coupled with a secondary membrane-depolarizing effect at higher concentrations, results in a powerful and rapid bactericidal effect against a range of clinically important Gram-positive pathogens. The unique binding site on Lipid II, distinct from that of other antibiotics like vancomycin, makes Ramoplanin a valuable agent in the fight against antibiotic resistance. Further research into its precise molecular interactions and the development of analogues could lead to new therapeutic strategies for treating challenging bacterial infections.
References
- 1. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. pnas.org [pnas.org]
- 8. Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ramoplanin: a topical lipoglycodepsipeptide antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A-62198 (Clarithromycin): An In-Depth Technical Guide on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for the macrolide antibiotic A-62198, commonly known as Clarithromycin. This document includes quantitative data on its efficacy against a range of clinically relevant pathogens, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
Introduction
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is effective against a variety of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. Its clinical utility extends to the treatment of respiratory tract infections, skin and soft tissue infections, and as a component of multi-drug regimens for the eradication of Helicobacter pylori.
Mechanism of Action
Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides, ultimately halting bacterial growth.
Antibacterial Spectrum of Activity
The in vitro activity of Clarithromycin is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of clinical isolates.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bordetella pertussis | 0.06 | 0.125 |
| Helicobacter pylori | 0.016 - 0.062 | 0.125 - 2.0 |
| Mycobacterium abscessus subsp. abscessus (T28 strains) | >16 | >16 |
| Mycobacterium abscessus subsp. abscessus (C28 strains) | 2.0 | 2.0 |
| Mycobacterium abscessus subsp. massiliense | 1.0 | 1.0 |
| Mycobacterium abscessus subsp. bolletii | >16 | >16 |
Note: MIC values can vary based on the testing methodology and geographical location of the isolates.
Experimental Protocols for Susceptibility Testing
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Clarithromycin against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of Clarithromycin in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Clarithromycin in a suitable solvent as recommended by CLSI.
-
Serial Dilutions: Perform two-fold serial dilutions of the Clarithromycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Clarithromycin that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar (B569324) Dilution Method
This method involves incorporating serial dilutions of Clarithromycin into an agar medium, which is then spot-inoculated with a standardized bacterial suspension.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Clarithromycin in a suitable solvent.
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of Clarithromycin. This is achieved by adding the appropriate volume of the Clarithromycin stock solution or its dilutions to molten agar before pouring the plates. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. The final inoculum on the agar surface should be approximately 10^4 CFU per spot.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Clarithromycin that prevents the visible growth of the bacteria on the agar.
Conclusion
This compound (Clarithromycin) remains a clinically important macrolide antibiotic with a well-defined spectrum of activity against many common pathogens. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals in the ongoing efforts of antimicrobial research and development. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for the accurate and reproducible assessment of its antibacterial efficacy.
Ramoplanin: A Technical Guide to its Discovery, Origin, and Characterization
For Immediate Distribution
A-16686 – R&D
This technical guide provides an in-depth overview of the discovery, origin, production, and biological activity of Ramoplanin, a potent lipoglycodepsipeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development.
Executive Summary
Ramoplanin is a powerful antibiotic complex produced by the actinomycete Actinoplanes sp., demonstrating significant activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, which involves the sequestration of the peptidoglycan precursor Lipid II, prevents cross-resistance with other antibiotic classes, making it a compound of significant clinical interest.[1][2] This guide details the history of its discovery, the characteristics of the producing organism, comprehensive experimental protocols for its production and assessment, and a summary of its antimicrobial efficacy.
Discovery and Origin
Ramoplanin, initially designated A-16686, was discovered in 1983 by researchers at Gruppo Lepetit in Italy.[2] The discovery was the result of a targeted screening program for novel antibiotics from actinomycetes isolated from diverse environmental sources. The producing organism, strain ATCC 33076, was isolated from a soil sample collected in Vaghalbod, India.[2][3][4]
Initial screening methodologies identified the activity of A-16686 through its selective inhibition of cell wall-possessing Staphylococcus aureus over its cell wall-deficient L-form. Subsequent screening programs have utilized more targeted approaches, such as the "LiaRS assay," a whole-cell biosensor using Bacillus subtilis that detects compounds interfering with the Lipid II cycle.[1] While Actinoplanes sp. ATCC 33076 was the original source, later studies have revealed that the production of Ramoplanin-related compounds is relatively widespread among actinomycetes, with 49 distinct strains from genera including Micromonospora, Nocardia, and Streptomyces also identified as producers.[1][5]
The producing strain, ATCC 33076, was formally classified as a novel species, Actinoplanes ramoplaninifer, based on phylogenetic, morphological, and chemotaxonomic data.[3][4]
Physicochemical Properties and Structure
Ramoplanin is a glycolipodepsipeptide that is produced as a complex of three primary, closely related components: A1, A2, and A3.[1] These components share a common 17-amino acid depsipeptide core, cyclized via an ester linkage, and a dimannosyl carbohydrate moiety. The differentiation between the components arises from variations in the N-terminal acyl side chain.[2] The most abundant component in a typical fermentation is Ramoplanin A2.[1][2]
| Component | Relative Abundance (%) |
| Ramoplanin A1 | 6 - 12% |
| Ramoplanin A2 | 72 - 86% |
| Ramoplanin A3 | 8 - 14% |
Experimental Protocols
Fermentation of Actinoplanes ramoplaninifer ATCC 33076
This protocol outlines the general procedure for the production of Ramoplanin in a laboratory setting.
-
Strain Rehydration and Inoculum Preparation:
-
Aseptically open a lyophilized vial of Actinoplanes ramoplaninifer ATCC 33076.
-
Rehydrate the pellet with 0.5-1.0 mL of ATCC® Medium 1877 (ISP Medium 2 without agar) and transfer the entire suspension to a tube containing 5-6 mL of the same broth.
-
Incubate at 30°C for 5-7 days, or until sufficient growth is observed. This serves as the seed culture.
-
-
Production Fermentation:
-
Prepare the production medium. A variety of media can be used; a common base includes soybean meal, glucose, and salts. Production can be enhanced by the addition of amino acids such as L-leucine.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a shaker incubator at 30°C with vigorous agitation (e.g., 220 rpm) for 7 to 10 days.
-
Monitor production periodically by taking samples for HPLC analysis.
-
Isolation and Purification of Ramoplanin
The following protocol details the extraction and purification of the Ramoplanin complex from the fermentation broth.
-
Mycelial Removal: Centrifuge the fermentation broth (e.g., 4000 rpm for 20 minutes) to pellet the mycelia. The supernatant contains the secreted Ramoplanin.
-
Acidification and Extraction:
-
Adjust the pH of the supernatant to 3.0 using a strong acid (e.g., 10N HCl).
-
Extract the acidified supernatant twice with an equal volume of ethyl alcohol or another suitable organic solvent like ethyl acetate.
-
Combine the organic phases.
-
-
Initial Purification by Resin Chromatography:
-
Apply the crude extract to a macroporous resin column (e.g., WQ NO. 1 or Amberlite XAD).
-
Wash the column with deionized water to remove polar impurities.
-
Elute the Ramoplanin complex with a step gradient of aqueous ethanol (B145695). The target compound typically elutes with 30-50% ethanol.
-
-
Final Purification by Reversed-Phase HPLC:
-
Concentrate the ethanol eluent containing Ramoplanin.
-
Perform preparative reversed-phase HPLC (e.g., on a C18 column).
-
Use a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) (e.g., 0.4% ammonium formate/acetonitrile, 68:32 v/v).
-
Collect the peaks corresponding to the Ramoplanin components, which can be detected by UV absorbance at 231 nm.
-
Desalt the purified fractions and lyophilize to obtain pure Ramoplanin powder.
-
Minimum Inhibitory Concentration (MIC) Testing
The determination of Ramoplanin's MIC is performed using the broth microdilution method, following CLSI guidelines, with a critical modification to account for the compound's physical properties.
-
Stock Solution Preparation: Prepare a stock solution of Ramoplanin in a suitable solvent (e.g., 30% methanol (B129727) or DMSO).
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CA-MHB). Crucially, supplement the broth with 0.01% to 0.02% bovine serum albumin (BSA). This prevents the adsorption of the lipophilic Ramoplanin to the plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the BSA-supplemented CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the Ramoplanin stock solution in the BSA-supplemented CA-MHB to achieve the desired final concentration range.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of Ramoplanin that completely inhibits visible bacterial growth.
Mechanism of Action
Ramoplanin exerts its bactericidal effect by targeting a fundamental process in Gram-positive bacteria: cell wall biosynthesis. Its mechanism is distinct from beta-lactams and glycopeptides like vancomycin.
-
Target Binding: Ramoplanin targets and sequesters Lipid II, the essential lipid-linked precursor of peptidoglycan.[1]
-
Inhibition of Transglycosylation: By binding to Lipid II on the outer surface of the cytoplasmic membrane, Ramoplanin physically obstructs the substrate from the enzymes responsible for the subsequent steps of peptidoglycan synthesis, primarily the transglycosylases (also known as penicillin-binding proteins).[1] This blockage prevents the polymerization of the glycan chains, thereby halting the construction of the cell wall.
-
Membrane Depolarization: At concentrations at or above the minimal bactericidal concentration (MBC), Ramoplanin has also been shown to induce membrane depolarization, which contributes to its rapid bactericidal activity.[6]
Antimicrobial Activity
Ramoplanin demonstrates potent and bactericidal activity exclusively against Gram-positive bacteria. It is particularly effective against clinically important pathogens that have developed resistance to other antibiotics. It shows no activity against Gram-negative bacteria or fungi.[1]
| Organism | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | ≤ 2.0 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 1.50 |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | - | - | 1.45 |
| Enterococcus faecalis | Vancomycin-Susceptible | - | - | ≤ 2.0 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 - 2.0 | - | ≤ 2.0 |
| Clostridium difficile | (Including Vanc-Intermediate & Metro-Resistant) | 0.03 - 0.5 | 0.25 | 0.25 |
Conclusion
Ramoplanin remains a significant antibiotic candidate due to its potent activity against challenging Gram-positive pathogens and its novel mechanism of action that circumvents existing resistance pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers involved in the study of natural products, antibiotic development, and the ongoing challenge of antimicrobial resistance. Further investigation into the biosynthesis and potential for derivatization of Ramoplanin could yield next-generation antibiotics with improved therapeutic profiles.
References
- 1. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Classification of Actinoplanes sp. ATCC 33076, an actinomycete that produces the glycolipodepsipeptide antibiotic ramoplanin, as Actinoplanes ramoplaninifer sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glycolipodepsipeptide Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycolipodepsipeptides
The rising threat of antimicrobial resistance necessitates the exploration of novel classes of antibiotics with unique mechanisms of action. Among these, the glycolipodepsipeptide class presents a promising avenue for the development of new therapeutics against multidrug-resistant Gram-positive pathogens. These complex natural products are characterized by a unique molecular architecture comprising a cyclic peptide core, a depsipeptide bond (a lactone or ester linkage within the peptide ring), a lipid side chain, and a glycosidic moiety. This intricate structure allows them to interact with bacterial cell wall precursors, leading to potent bactericidal activity.
This technical guide provides a comprehensive overview of the glycolipodepsipeptide class of antibiotics, with a focus on its prominent member, ramoplanin (B549286), and related compounds. It delves into their chemical structures, physicochemical properties, detailed mechanisms of action, and antimicrobial spectra. Furthermore, this guide furnishes detailed experimental protocols for their study and visualizes key biological pathways and experimental workflows to aid in research and development efforts.
Chemical Structure and Physicochemical Properties
The defining structural features of glycolipodepsipeptides include a macrocyclic peptide backbone containing both proteinogenic and non-proteinogenic amino acids. A key characteristic is the presence of a depsipeptide bond, which contributes to the conformational rigidity of the molecule. A lipid tail is typically attached to an N-terminal amino acid, facilitating anchoring to the bacterial cell membrane. Finally, a carbohydrate moiety, often a mannose or a related sugar, is glycosidically linked to an amino acid residue. This combination of a hydrophobic lipid tail and a hydrophilic sugar group imparts an amphipathic nature to these molecules.
For comparative purposes, this section also includes the physicochemical properties of daptomycin (B549167), a clinically important cyclic lipopeptide that lacks the glycan moiety, and friulimicin, another lipopeptide antibiotic.
Table 1: Physicochemical Properties of Selected Glycolipodepsipeptides and Related Lipopeptide Antibiotics
| Property | Ramoplanin A2 | Enduracidin A | Daptomycin | Friulimicin B |
| Molecular Formula | C₁₁₉H₁₅₄ClN₂₁O₄₀[1] | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁ | C₇₂H₁₀₁N₁₇O₂₆ | C₅₉H₉₄N₁₄O₁₉[2] |
| Molecular Weight ( g/mol ) | 2554.10[1] | 2352.94[3] | 1620.67 | 1339.5 |
| Solubility | Water (>100 mg/mL)[4] | Soluble in acidic water, methanol | Limited solubility in water; soluble in methanol, DMSO, ethanol[5] | Water-soluble[6] |
| General Characteristics | Glycolipodepsipeptide[4] | Structurally related to ramoplanin[7] | Cyclic lipopeptide[8] | Anionic lipopeptide[9] |
Mechanism of Action
Glycolipodepsipeptides primarily exert their bactericidal effect by interfering with the biosynthesis of the bacterial cell wall, a pathway essential for the survival of Gram-positive bacteria. However, the precise molecular targets and mechanisms can vary within this class and in comparison to other lipopeptide antibiotics.
Ramoplanin and Enduracidin
Ramoplanin and the structurally similar enduracidin have a unique mechanism of action that involves the sequestration of lipid intermediates in the peptidoglycan biosynthesis pathway.[7][4] They bind to both Lipid I and Lipid II, which are crucial precursors for the formation of the bacterial cell wall.[4] By forming a stable complex with these lipid intermediates, ramoplanin and enduracidin physically obstruct their utilization by key enzymes such as MurG (which synthesizes Lipid II from Lipid I) and the transglycosylases that polymerize Lipid II into the growing peptidoglycan chain.[4] This dual inhibition of two critical steps in cell wall synthesis contributes to their potent bactericidal activity and a low propensity for resistance development.
Daptomycin
Daptomycin, a cyclic lipopeptide, employs a different mechanism that targets the bacterial cell membrane. Its mode of action is calcium-dependent.[8] In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the cytoplasmic membrane of Gram-positive bacteria.[8] Once inserted, daptomycin molecules oligomerize, leading to the formation of ion channels or pores. This disrupts the integrity of the cell membrane, causing a rapid efflux of potassium ions and depolarization of the membrane potential. The loss of membrane potential ultimately leads to the cessation of essential cellular processes, including protein, DNA, and RNA synthesis, resulting in bacterial cell death.[8]
Friulimicin
Friulimicin represents another variation in the mechanism of action among lipopeptide antibiotics. Similar to daptomycin, its activity is calcium-dependent.[6] Friulimicin interrupts the cell wall precursor cycle by forming a complex with the bactoprenol (B83863) phosphate (B84403) carrier, C55-P.[6][9] C55-P is a vital lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. By sequestering C55-P, friulimicin effectively halts the supply of building blocks for cell wall synthesis.
Antimicrobial Spectrum
Glycolipodepsipeptides and related lipopeptides exhibit potent activity primarily against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their large molecular size generally prevents them from penetrating the outer membrane of Gram-negative bacteria.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Antibiotics
| Organism | Ramoplanin (MIC₉₀) | Daptomycin (MIC₉₀) | Friulimicin (MIC) | Enduracidin (MIC) |
| Staphylococcus aureus (MSSA) | 2[4] | 0.5[10] | 0.078[11] | 0.1 - 0.2 |
| Staphylococcus aureus (MRSA) | ≤0.25[12] | 0.5[10] | - | 0.2 - 0.4 |
| Enterococcus faecalis (VSE) | 0.5[13] | 4[10] | - | 0.8 |
| Enterococcus faecium (VRE) | 0.5[13] | 2[14] | - | 0.8 |
| Streptococcus pneumoniae (Pen-R) | - | ≤0.125[10] | - | - |
| Clostridium difficile | 0.25 | - | - | - |
| Lactobacillus spp. | ≤0.25[13] | - | - | - |
| Leuconostoc spp. | ≤0.25[13] | - | - | - |
| Pediococcus spp. | ≤0.25[13] | - | - | - |
Note: MIC values can vary depending on the testing methodology and specific strains.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of glycolipodepsipeptide and lipopeptide antibiotics.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic stock solution (prepared at a high concentration in a suitable solvent).
-
Bacterial inoculum standardized to 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
2. Procedure:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[15]
-
Add 200 µL of the twice-concentrated antibiotic solution to well 1.[15]
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[15] Well 11 serves as a positive control (no antibiotic), and well 12 as a negative control (broth only).[15]
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.[15]
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]
3. Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[15]
Bacterial Membrane Potential Assay
This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
1. Preparation of Materials:
-
Bacterial culture in logarithmic growth phase.
-
Appropriate growth medium or buffer (e.g., PBS).
-
DiSC₃(5) stock solution (e.g., 2 µM in DMSO).
-
A protonophore such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
-
Fluorometer or fluorescence microscope.
2. Procedure:
-
Dilute the bacterial culture to the desired cell density (e.g., OD₆₀₀ of 0.2) in fresh medium.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 2 µM and incubate for approximately 5 minutes to allow the dye to equilibrate across the membrane.[16]
-
Measure the baseline fluorescence.
-
Add the antibiotic at the desired concentration and monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the quenched state within the cells into the extracellular medium.
-
For a positive control, add CCCP to a separate sample to induce complete depolarization and measure the maximum fluorescence.
3. Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential. Data can be normalized to the initial fluorescence and the maximum fluorescence obtained with the depolarizing agent.
Lipid II Binding Assay (Illustrative Principle)
A detailed protocol for a specific lipid II binding assay can be complex and may involve specialized reagents. The following outlines the general principle of a fluorescence-based assay.
1. Principle: This assay relies on the change in fluorescence of a labeled component upon binding. Either the antibiotic or a lipid intermediate can be fluorescently labeled. For instance, a fluorescent analog of Lipid II can be used.
2. Illustrative Procedure:
-
Synthesize or obtain a fluorescently labeled Lipid II analog (e.g., dansyl-Lipid II).
-
In a suitable buffer system that mimics the membrane environment (e.g., containing detergents or liposomes), mix a constant concentration of the fluorescent Lipid II analog with varying concentrations of the antibiotic.
-
After an incubation period to allow for binding equilibrium, measure the fluorescence intensity or anisotropy.
-
Binding of the antibiotic to the fluorescent Lipid II will result in a change in the fluorescence signal (e.g., quenching, enhancement, or a change in polarization).
-
The binding affinity (e.g., dissociation constant, Kd) can be calculated by fitting the change in fluorescence as a function of the antibiotic concentration to a suitable binding isotherm.
Signaling Pathways and Experimental Workflows
Inhibitors of bacterial cell wall synthesis can trigger a variety of downstream cellular responses, often mediated by two-component regulatory systems (TCS). These systems allow bacteria to sense and respond to environmental stresses, including the presence of antibiotics. For example, the VraSR and WalKR (also known as YycFG) TCS in Staphylococcus aureus are known to be activated in response to cell wall damage.
Logical Workflow for Investigating Antibiotic Mechanism of Action
Caption: Workflow for elucidating an antibiotic's mechanism of action.
Signaling Pathway: Bacterial Two-Component System Response to Cell Wall Stress
Caption: Response of bacterial two-component systems to cell wall stress.
Conclusion
The glycolipodepsipeptide class of antibiotics, exemplified by ramoplanin, represents a valuable and underexplored area in the search for new antimicrobial agents. Their unique and complex chemical structures, coupled with a multifaceted mechanism of action targeting bacterial cell wall biosynthesis, make them potent inhibitors of Gram-positive pathogens. The detailed information on their chemical properties, biological activity, and relevant experimental protocols provided in this guide is intended to facilitate further research and development in this promising field. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the design of novel derivatives with improved pharmacokinetic properties and an expanded spectrum of activity, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. scbt.com [scbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enduracidin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 8. Daptomycin: Physicochemical, Analytical, and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activities of ramoplanin, selected glycopeptides, fluoroquinolones, and other antibiotics against clinical bloodstream isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. frontiersin.org [frontiersin.org]
Unidentified Compound A-62198: No Evidence of Peptidoglycan Synthesis Inhibition Found in Public Domain
A comprehensive search of scientific literature and chemical databases has yielded no information on a compound designated A-62198 with a role in the inhibition of peptidoglycan synthesis. Researchers, scientists, and drug development professionals are advised that this identifier does not correspond to any known antibacterial agent with the specified mechanism of action in the public domain.
Extensive queries for "this compound" and its potential links to bacterial cell wall synthesis have failed to produce any relevant scientific data. This suggests that "this compound" may be an internal, unpublished compound code, a misnomer, or a significant typographical error. Without primary literature or database entries, it is impossible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and mechanistic diagrams.
One search result pointed to a complex molecule with the identifier "Mdl 62198" in the PubChem database; however, this entry lacks any associated biological activity data or publications linking it to peptidoglycan synthesis. Similarly, other database hits were for unrelated metabolites or generic catalog numbers without scientific context.
For researchers investigating inhibitors of peptidoglycan synthesis, it is recommended to focus on well-documented compounds. The bacterial cell wall remains a critical target for antibiotic development, with established classes of inhibitors including β-lactams (e.g., penicillin, oxacillin) and glycopeptides (e.g., vancomycin).[1][2][3] The synthesis of peptidoglycan is a multi-stage process that offers several enzymatic targets for inhibition.[3][4]
A general overview of the peptidoglycan synthesis pathway and points of inhibition by known antibiotics is provided below for informational purposes.
General Peptidoglycan Synthesis Pathway and Inhibition
The biosynthesis of peptidoglycan is a fundamental process for most bacteria, providing structural integrity to the cell wall.[5] The process can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic (in Gram-negative bacteria) or extracellular (in Gram-positive bacteria).
Below is a conceptual workflow illustrating the key stages of this pathway, which are common targets for antibiotic action.
Caption: Generalized pathway of bacterial peptidoglycan synthesis.
This diagram illustrates the progression from cytoplasmic precursors to the final cross-linked peptidoglycan in the cell wall. Many well-known antibiotics function by interrupting these steps. For instance, fosfomycin (B1673569) inhibits MurA, cycloserine acts on enzymes in the pentapeptide formation stage, vancomycin (B549263) binds to the D-Ala-D-Ala terminus of Lipid II to block transglycosylation and transpeptidation, and β-lactams inhibit the final transpeptidation step catalyzed by penicillin-binding proteins (PBPs).
Hypothetical Experimental Workflow for Identifying Peptidoglycan Synthesis Inhibitors
Should a novel compound be under investigation for this mechanism of action, a typical experimental workflow would be employed. The following diagram outlines a logical progression of experiments to confirm the inhibition of peptidoglycan synthesis.
References
- 1. PubChemLite - Mdl 62,198 (C106H170ClN21O30) [pubchemlite.lcsb.uni.lu]
- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for 2-S-glutathionyl acetate (HMDB0062198) [hmdb.ca]
- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Interaction Between Ramoplanin and Lipid II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the foundational research surrounding the interaction between the lipoglycodepsipeptide antibiotic Ramoplanin (B549286) and its molecular target, Lipid II. Ramoplanin demonstrates potent bactericidal activity against a range of Gram-positive pathogens, including drug-resistant strains like MRSA and VRE, by disrupting the biosynthesis of the bacterial cell wall.[1][2][3][4][5] Its unique mechanism, which involves the sequestration of the essential peptidoglycan precursor Lipid II, makes it a subject of significant interest for antibiotic research and development.[4][6][7]
Core Mechanism of Action: Lipid II Sequestration
The bactericidal activity of Ramoplanin stems from its ability to inhibit the late stages of peptidoglycan biosynthesis.[4][6] Initially, it was thought to block the MurG enzyme, which synthesizes Lipid II from Lipid I.[8][9] However, subsequent and more definitive research has shown that Ramoplanin's primary target is Lipid II itself.[1][8][10] It acts by binding to and sequestering Lipid II, the substrate for transglycosylase enzymes (also known as Penicillin-Binding Proteins), thereby preventing the polymerization of the glycan chains that form the backbone of the peptidoglycan layer.[1][5][8][10]
The interaction is highly specific and efficient. Key findings include:
-
Dimeric Binding: Ramoplanin binds to Lipid II as a C₂ symmetrical dimer, forming a 2:1 Ramoplanin:Lipid II complex.[1][5][8] This stoichiometry has been confirmed by inhibition curves and Job titration experiments.[8]
-
Target Moiety: The binding interaction is primarily with the pyrophosphate moiety of Lipid II.[11] This is distinct from glycopeptide antibiotics like vancomycin, which target the D-Ala-D-Ala portion of the Lipid II pentapeptide.[11][12]
-
Membrane Anchoring: Ramoplanin's hydrophobic acyl chain serves to anchor the molecule to the bacterial cell membrane, positioning it to effectively intercept Lipid II at the membrane surface.[1][6] The crystal structure of Ramoplanin reveals an amphipathic dimer that is well-suited for this membrane interaction.[6]
-
Induced Aggregation: The binding of Ramoplanin to Lipid II can induce the formation of higher-order aggregates or fibrils, which may contribute to the tight binding and effective sequestration of the substrate.[1]
Quantitative Data on the Ramoplanin-Lipid II Interaction
Biophysical studies have quantified the key parameters of the Ramoplanin-Lipid II interaction, providing a basis for understanding its potency. The data below is summarized from various experimental conditions.
| Parameter | Value / Observation | Method(s) | Key Insight |
| Binding Stoichiometry | 2:1 (Ramoplanin:Lipid II) | Inhibition Kinetics, Job Titration | The inhibitory species is a Ramoplanin dimer complexed with a single Lipid II molecule.[5] |
| Apparent Dissociation Constant (Kᵈ) | Nanomolar (nM) range | Inhibition Assays | Indicates exceptionally tight binding between the Ramoplanin dimer and Lipid II.[8] |
| Transglycosylation Inhibition (IC₅₀) | ~0.25x MIC | In vitro enzymatic assays | Inhibition of the primary target, transglycosylation, occurs at concentrations below the MIC, confirming it as the main mode of action.[1] |
| MurG Inhibition (IC₅₀) | ~20x MIC | In vitro enzymatic assays | The MurG step is inhibited only at much higher concentrations, ruling it out as the primary target.[1] |
Key Experimental Protocols
The elucidation of Ramoplanin's mechanism relied on several key biophysical and biochemical techniques. The generalized protocols for these core experiments are outlined below.
-
Objective: To quantify the inhibitory effect of Ramoplanin on the polymerization of Lipid II by transglycosylase enzymes.
-
Methodology:
-
Reagents & Preparation: Purified transglycosylase (e.g., a Class A PBP), radiolabeled or fluorescently-labeled Lipid II substrate, Ramoplanin stock solutions, and an appropriate buffer system.
-
Reaction Setup: In a microtiter plate or reaction tube, combine the buffer, varying concentrations of Ramoplanin, and the transglycosylase enzyme.
-
Initiation: Add the Lipid II substrate to initiate the polymerization reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Quenching & Separation: Stop the reaction after a defined time period. The polymerized peptidoglycan product is then separated from the unreacted Lipid II substrate, often by precipitation or chromatography.
-
Quantification: The amount of incorporated label in the polymer product is measured (e.g., via scintillation counting or fluorescence).
-
Analysis: Plot the percentage of inhibition against the Ramoplanin concentration. Fit the data using a suitable dose-response model to determine the IC₅₀ value.
-
-
Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity (Kᵈ) of the Ramoplanin-Lipid II interaction.
-
Methodology:
-
Sensor Chip Preparation: Immobilize Lipid II onto the surface of a sensor chip. This is typically done by creating a lipid bilayer on the chip surface (e.g., using a POPC:POPG mixture to mimic a bacterial membrane) and incorporating Lipid II.[1]
-
Analyte Preparation: Prepare a series of precise dilutions of Ramoplanin in a suitable running buffer.
-
Binding Measurement:
-
Association: Inject a Ramoplanin solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (measured in Response Units, RU) as Ramoplanin binds to the immobilized Lipid II.
-
Dissociation: Replace the Ramoplanin solution with running buffer and monitor the decrease in the SPR signal as the complex dissociates.
-
-
Regeneration: If necessary, inject a regeneration solution to remove all bound Ramoplanin, preparing the surface for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves from the different Ramoplanin concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).
-
-
Objective: To map the binding interface between Ramoplanin and Lipid II and to determine the three-dimensional structure of the complex.
-
Methodology:
-
Sample Preparation: Prepare samples of Ramoplanin and a soluble analog of Lipid II. Often, one component is isotopically labeled (e.g., with ¹⁵N or ¹³C) to aid in spectral analysis.
-
Titration & Spectral Acquisition: Acquire a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of the labeled molecule while titrating in the unlabeled binding partner.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes (perturbations) in the chemical shifts of the signals in the NMR spectrum upon addition of the ligand. Residues with significant shifts are identified as being part of or near the binding interface.
-
NOESY for Structural Restraints: Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) spectra of the saturated complex. Cross-peaks in the NOESY spectrum identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. Binding studies have identified NOEs between the MurNAc sugar of Lipid II and the Hpg-6 and Hpg-7 residues of Ramoplanin.[6]
-
Structure Calculation: Use the CSP data and the distance restraints from NOESY experiments as inputs for molecular modeling software to calculate and refine the 3D structure of the Ramoplanin-Lipid II complex.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the study of Ramoplanin's interaction with Lipid II.
Caption: Ramoplanin dimers sequester Lipid II at the membrane, inhibiting transglycosylation and halting cell wall synthesis.
Caption: A streamlined workflow for quantifying Ramoplanin-Lipid II binding kinetics using Surface Plasmon Resonance.
Caption: Logical flow demonstrating how raw NMR data is translated into a high-resolution 3D structural model of the complex.
References
- 1. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and biochemical analysis of a key series of ramoplanin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 8. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rethinking ramoplanin: the role of substrate binding in inhibition of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Early In Vitro Efficacy of Ramoplanin (A-62198): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramoplanin (B549286), also known by the identifiers A-62198 and MDL 62,198, is a glycolipodepsipeptide antibiotic with potent bactericidal activity against a broad spectrum of gram-positive bacteria.[1][2][3] Its unique mechanism of action, targeting a crucial step in bacterial cell wall synthesis, has made it a subject of significant interest, particularly for its efficacy against multi-drug-resistant pathogens. This technical guide provides an in-depth summary of early in vitro studies elucidating the efficacy and mechanism of action of Ramoplanin.
Quantitative In Vitro Efficacy
Ramoplanin has demonstrated potent in vitro activity against a wide range of clinically relevant gram-positive aerobic and anaerobic bacteria.[1][4] This includes activity against strains resistant to other classes of antibiotics, such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[2][5]
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ramoplanin against various gram-positive bacteria as reported in early in vitro studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Organism | Number of Isolates | Ramoplanin MIC Range (µg/mL) | Ramoplanin MIC₅₀ (µg/mL) | Ramoplanin MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Oxacillin-Susceptible) | Not Specified | ≤0.25 | Not Reported | Not Reported |
| Staphylococcus aureus (Oxacillin-Resistant) | Not Specified | ≤0.25 | Not Reported | Not Reported |
| Coagulase-Negative Staphylococci | Not Specified | ≤0.25 | Not Reported | Not Reported |
| Enterococcus faecalis | Not Specified | Not Reported | Not Reported | 0.5 |
| Enterococcus faecium (Vancomycin-Resistant) | 92 | ≤0.25 - 0.5 | Not Reported | 0.5 |
| Clostridium difficile | 105 | 0.03 - 0.5 | 0.25 | 0.25 |
| Lactobacillus spp. | Not Specified | ≤0.25 | Not Reported | Not Reported |
| Leuconostoc spp. | Not Specified | ≤0.25 | Not Reported | Not Reported |
| Pediococcus spp. | Not Specified | ≤0.25 | Not Reported | Not Reported |
Table 1: In Vitro Activity of Ramoplanin Against Aerobic Gram-Positive Cocci. [6][7][8]
| Organism | Number of Isolates | Ramoplanin MIC Range (µg/mL) | Ramoplanin MIC₅₀ (µg/mL) | Ramoplanin MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 89 | >256 | >256 | >256 |
| Other Bacteroides species | 16 | >256 | >256 | >256 |
| Anaerobic cocci | 114 | Not Specified | Not Specified | Not Specified |
| Clostridium species | 426 | 0.06 - 0.5 | Not Specified | Not Specified |
| Non-sporeforming anaerobic Gram-positive rods | 227 | ≤0.25 | Not Specified | Not Specified |
Table 2: In Vitro Activity of Ramoplanin Against Anaerobic Intestinal Bacteria. [9][10]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Ramoplanin's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.[11][12][13] It specifically targets the late stages of peptidoglycan synthesis, a pathway essential for maintaining the structural integrity of bacterial cells.
The key steps in Ramoplanin's mechanism of action are:
-
Binding to Lipid II: Ramoplanin binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[2][11][14] Lipid II is responsible for transporting the building blocks of the cell wall across the cell membrane.
-
Inhibition of Transglycosylation: By sequestering Lipid II, Ramoplanin effectively prevents its utilization by peptidoglycan glycosyltransferases (also known as transglycosylases).[11][15] This enzymatic step is responsible for polymerizing the glycan chains of the peptidoglycan.
-
Disruption of Cell Wall Formation: The inhibition of transglycosylation halts the synthesis of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell death.[2]
At bactericidal concentrations, Ramoplanin has also been shown to induce depolarization of the bacterial cell membrane in Staphylococcus aureus.[15][16] This secondary mechanism may contribute to its rapid bactericidal activity.[16]
Signaling Pathway and Experimental Workflow Diagrams
Peptidoglycan Biosynthesis Inhibition by Ramoplanin
Caption: Inhibition of peptidoglycan synthesis by Ramoplanin.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination by broth microdilution.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method [5][17]
-
Objective: To determine the minimum concentration of Ramoplanin that inhibits the visible growth of a bacterium.
-
Materials:
-
Ramoplanin stock solution
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Procedure:
-
Prepare serial two-fold dilutions of Ramoplanin in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Add the bacterial inoculum to each well containing the Ramoplanin dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of Ramoplanin at which there is no visible growth (turbidity) in the well.
-
2. Agar (B569324) Dilution Method [9][10]
-
Objective: Similar to broth microdilution, but performed on a solid medium.
-
Materials:
-
Ramoplanin stock solution
-
Molten agar medium (e.g., Mueller-Hinton agar)
-
Petri dishes
-
Bacterial culture adjusted to a standardized turbidity.
-
-
Procedure:
-
Prepare a series of agar plates each containing a specific concentration of Ramoplanin. This is done by adding the appropriate volume of the drug stock solution to the molten agar before pouring the plates.
-
Spot-inoculate a standardized suspension of the test organism onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of Ramoplanin that completely inhibits the growth of the organism.
-
Time-Kill Studies
-
Objective: To assess the bactericidal activity of Ramoplanin over time.[16]
-
Procedure:
-
A standardized inoculum of the test organism (e.g., 5 x 10⁵ CFU/mL) is added to flasks containing broth with various concentrations of Ramoplanin (e.g., 0.25x, 1x, 2x, and 4x the MIC). A growth control flask without the antibiotic is also included.
-
The flasks are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.
-
Serial dilutions of the aliquots are plated onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
-
Membrane Depolarization Assay
-
Objective: To determine if Ramoplanin affects the bacterial cell membrane potential.[16]
-
Procedure:
-
Bacterial cells are grown to the mid-logarithmic phase and harvested.
-
The cells are washed and resuspended in a suitable buffer.
-
A membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)) is added to the cell suspension.
-
The baseline fluorescence is measured.
-
Ramoplanin is added at various concentrations, and the change in fluorescence is monitored over time. An increase in fluorescence indicates depolarization of the cell membrane.
-
Conclusion
Early in vitro studies have established Ramoplanin (this compound) as a potent antibacterial agent with a robust efficacy against a wide array of gram-positive pathogens, including those with resistance to other antibiotics. Its mechanism of action, the inhibition of peptidoglycan synthesis via the sequestration of Lipid II, represents a validated target for antibacterial drug development. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this promising antibiotic class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ramoplanin: a lipoglycodepsipeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of ramoplanin, selected glycopeptides, fluoroquinolones, and other antibiotics against clinical bloodstream isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of ramoplanin and comparator drugs against anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activities of ramoplanin, teicoplanin, vancomycin, linezolid, bacitracin, and four other antimicrobials against intestinal anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of peptidoglycan biosynthesis by ramoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis for Ramoplanin's Bactericidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramoplanin (B549286) is a potent lipoglycodepsipeptide antibiotic with significant bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability.[2][5] This technical guide provides an in-depth exploration of the molecular underpinnings of Ramoplanin's bactericidal effects, detailing its primary target, the kinetics of its inhibitory action, and the downstream cellular consequences. The guide also compiles quantitative data on its antimicrobial efficacy and outlines the experimental protocols used to elucidate its mechanism.
Primary Mechanism of Action: Inhibition of Peptidoglycan Transglycosylation
The bactericidal activity of Ramoplanin primarily stems from its ability to disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Ramoplanin achieves this by targeting and sequestering Lipid II, the lipid-linked precursor of peptidoglycan.[3][4][6][7]
The Target: Lipid II
Lipid II is a vital intermediate in the peptidoglycan biosynthesis pathway. It is synthesized on the cytoplasmic side of the bacterial membrane and subsequently flipped to the external surface, where it serves as the substrate for transglycosylase enzymes.[1][8] These enzymes polymerize Lipid II into long glycan chains, which are then cross-linked to form the rigid peptidoglycan mesh.
The Interaction: Dimeric Binding and Sequestration
Ramoplanin inhibits the transglycosylation step by binding directly to Lipid II on the outer leaflet of the bacterial membrane.[6][7][9] This interaction is characterized by a specific stoichiometry, with two molecules of Ramoplanin forming a dimeric complex with one molecule of Lipid II (2:1 stoichiometry).[9][10] This dimeric binding is highly affine, with an apparent dissociation constant in the nanomolar range.[9] The formation of this stable complex effectively sequesters Lipid II, preventing its utilization by transglycosylase enzymes and thereby halting the polymerization of the peptidoglycan chain.[2][11]
Secondary Mechanism: Inhibition of MurG (A Topic of Debate)
Early studies suggested that Ramoplanin might also inhibit the MurG enzyme, which catalyzes the conversion of Lipid I to Lipid II on the cytoplasmic side of the membrane.[5][12][13] However, more recent evidence indicates that Ramoplanin preferentially inhibits the transglycosylation step.[6][7] The concentration of Ramoplanin required to inhibit MurG is significantly higher than its minimum inhibitory concentration (MIC), suggesting that this is not its primary mode of action in a physiological context.[14]
A Secondary Contributory Mechanism: Membrane Depolarization
In addition to its primary role as a cell wall synthesis inhibitor, Ramoplanin has been shown to induce bacterial membrane depolarization at bactericidal concentrations.[15][16] This effect is observed at concentrations at or above the minimal bactericidal concentration (MBC). The proposed mechanism involves the insertion of Ramoplanin's lipid tail into the bacterial membrane, leading to a disruption of the membrane potential.[14] This depolarization is thought to contribute to the rapid bactericidal activity of Ramoplanin.[15]
Quantitative Data on Ramoplanin's Activity
The following tables summarize the quantitative data regarding the antimicrobial and inhibitory activity of Ramoplanin.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ramoplanin against various Gram-Positive Bacteria
| Bacterial Species | MIC Range (μg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 2 | [14] |
| Staphylococcus aureus (MRSA) | ≤0.25 | [17] |
| Coagulase-negative staphylococci | ≤0.25 | [17] |
| Vancomycin-resistant Enterococcus faecium | 0.5 | [18] |
| Clostridium difficile | ≤2 | [19] |
| Lactobacillus spp. | ≤0.25 | [18] |
| Leuconostoc spp. | ≤0.25 | [18] |
| Pediococcus spp. | ≤0.25 | [18] |
Table 2: Inhibitory Concentrations (IC50) of Ramoplanin
| Target/Process | IC50 | Conditions | Reference(s) |
| Transglycosylation | 0.25 x MIC | Against MSSA ATCC 25923 | [14] |
| MurG-catalyzed reaction | 20 x MIC | Against MSSA ATCC 25923 | [14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular basis of Ramoplanin's activity.
In Vitro Transglycosylase Inhibition Assay
This assay measures the ability of Ramoplanin to inhibit the polymerization of Lipid II by transglycosylase enzymes.
-
Substrate Preparation: Radiolabeled Lipid II is synthesized and purified.
-
Enzyme Source: A membrane fraction containing active transglycosylase is prepared from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: The reaction is set up with a defined concentration of radiolabeled Lipid II, the enzyme preparation, and varying concentrations of Ramoplanin.
-
Incubation: The reaction is incubated at an optimal temperature for a specific duration to allow for peptidoglycan polymerization.
-
Product Separation: The polymerized peptidoglycan product is separated from the unreacted Lipid II substrate, typically using chromatography.
-
Quantification: The amount of radioactivity incorporated into the peptidoglycan product is measured to determine the extent of enzyme inhibition by Ramoplanin.
Lipid II Binding Assay
This assay quantifies the binding affinity of Ramoplanin to Lipid II.
-
Liposome Preparation: Unilamellar vesicles (liposomes) containing a defined concentration of Lipid II are prepared.
-
Fluorescent Labeling: Either Ramoplanin or Lipid II can be fluorescently labeled.
-
Titration: The fluorescently labeled component is titrated with increasing concentrations of the unlabeled component.
-
Fluorescence Measurement: Changes in fluorescence intensity or anisotropy upon binding are monitored.
-
Data Analysis: The binding data is fitted to a suitable binding model to determine the dissociation constant (Kd) and stoichiometry of the interaction. A Job titration can also be used to confirm the 2:1 Ramoplanin:Lipid II binding stoichiometry.[9]
Bacterial Membrane Depolarization Assay
This assay assesses the effect of Ramoplanin on the bacterial membrane potential.
-
Bacterial Culture: The target bacterial strain is grown to the mid-logarithmic phase.
-
Voltage-Sensitive Dye: A membrane potential-sensitive fluorescent dye, such as DiSC3(5), is added to the bacterial suspension. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.[14][20]
-
Baseline Measurement: The baseline fluorescence of the cell suspension is measured.
-
Ramoplanin Addition: Ramoplanin is added at various concentrations (typically multiples of the MIC).
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. Depolarization of the membrane leads to the release of the dye into the medium and an increase in fluorescence.[14][21]
-
Data Normalization: The fluorescence change is often normalized to that induced by a known membrane-depolarizing agent.[14]
Time-Kill Kinetics Assay
This assay determines the rate at which Ramoplanin kills a bacterial population.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable growth medium.[14][22][23][24]
-
Exposure to Ramoplanin: The inoculum is exposed to various concentrations of Ramoplanin (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is included.[14][24][25]
-
Sampling over Time: Aliquots are removed from each culture at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).[14]
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates.
-
Data Analysis: The log10 CFU/mL is plotted against time for each Ramoplanin concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in the initial inoculum.[22][23]
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in bacteria upon treatment with Ramoplanin.
-
Bacterial Treatment: Bacterial cultures are treated with Ramoplanin at specified concentrations (e.g., MIC, supra-MIC) for a defined period.
-
Fixation: The bacterial cells are fixed, typically with glutaraldehyde (B144438) and osmium tetroxide, to preserve their ultrastructure.[26][27][28][29][30]
-
Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol (B145695) washes and then embedded in a resin.[26][27][28][29]
-
Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (50-70 nm).
-
Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Imaging: The stained sections are examined under a transmission electron microscope to visualize cellular structures and any Ramoplanin-induced alterations.[26][30]
Visualizations of Pathways and Workflows
The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 4. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wise.fau.edu [wise.fau.edu]
- 12. Inhibition of peptidoglycan biosynthesis by ramoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rethinking ramoplanin: the role of substrate binding in inhibition of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. In vitro activities of ramoplanin, selected glycopeptides, fluoroquinolones, and other antibiotics against clinical bloodstream isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 22. emerypharma.com [emerypharma.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. A flat embedding method for transmission electron microscopy reveals an unknown mechanism of tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]
Investigations into A-62198: An Overview of its Mechanism of Action as a Renin Inhibitor
Notice: Initial investigations for this technical guide did not yield any specific information on resistance mechanisms to the compound A-62198. The available scientific literature primarily focuses on its mechanism of action as a primate-selective renin inhibitor and its resulting cardiovascular effects. Therefore, this document will provide an in-depth overview of the established pharmacology of this compound.
Introduction to this compound
This compound is a potent and selective dipeptide renin inhibitor that was investigated for its antihypertensive properties.[1][2] As an inhibitor of renin, it targets the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[3][4] The compound has demonstrated effective hypotensive action in primates.[1][2]
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
The primary mechanism of action of this compound is the direct inhibition of the enzyme renin.[4] Renin, an aspartyl protease, is highly specific for its substrate, angiotensinogen (B3276523).[5] It cleaves angiotensinogen to form angiotensin I (Ang I). Ang I is subsequently converted to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[3] Ang II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.[6]
By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to Ang I, thereby suppressing the entire downstream cascade.[4][7] This leads to decreased levels of Ang I and Ang II, resulting in vasodilation and a reduction in blood pressure.[4] The selectivity of this compound for primate renin makes it a subject of interest for targeted therapeutic applications.[3]
In Vitro and In Vivo Pharmacological Effects
Studies have demonstrated the efficacy of this compound in both in vitro and in vivo settings. In vitro assays confirmed its potent inhibitory effect on plasma renin activity (PRA).[8][9] In vivo studies in anesthetized, salt-depleted monkeys showed that this compound induced a dose-related decrease in mean arterial blood pressure (MAP) and a significant suppression of PRA at all tested doses.[1][2] The hypotensive effect was observed to be primate-selective, with the compound being relatively ineffective in rats.[3]
| Parameter | Species | Condition | Effect of this compound | Reference |
| Mean Arterial Pressure (MAP) | Monkey | Anesthetized, Salt-depleted | Dose-related decrease | [1][2] |
| Plasma Renin Activity (PRA) | Monkey | Anesthetized, Salt-depleted | Significant inhibition at all doses | [1] |
| Mean Arterial Pressure (MAP) | Monkey | Normal | Significant decrease only at the highest dose | [1] |
| Plasma Renin Activity (PRA) | Monkey | Normal | Maximally suppressed at all doses | [1] |
| Mean Arterial Pressure (MAP) | Monkey | Anephric | Relatively ineffective | [1] |
| Heart Rate | Monkey | All conditions | Unaltered | [1] |
| Mean Arterial Pressure (MAP) | Rat | 2 kidney-1 clip | No effect | [1] |
Experimental Protocols
In Vivo Cardiovascular Effects in Monkeys
A representative experimental protocol to assess the in vivo effects of this compound involves the following steps:
Methodology:
-
Animal Model: Anesthetized monkeys (e.g., Macaca fascicularis) are used. For studies on the stimulated RAAS, animals may be salt-depleted.[1]
-
Instrumentation: Animals are surgically instrumented for the measurement of mean arterial pressure (MAP), heart rate (HR), and for the collection of blood samples.
-
Baseline Measurements: Stable baseline values for MAP, HR, and plasma renin activity (PRA) are established.
-
Drug Administration: this compound is administered intravenously, typically as a bolus followed by a continuous infusion, in escalating doses.[1] A vehicle control group is also included.
-
Data Collection: MAP and HR are monitored continuously. Blood samples are collected at predetermined intervals to measure PRA.
-
Data Analysis: The changes in MAP, HR, and PRA following this compound administration are compared to baseline values and to the vehicle control group.
In Vitro Plasma Renin Activity (PRA) Assay
The inhibitory potency of this compound on renin can be quantified using an in vitro PRA assay.
Methodology:
-
Plasma Collection: Primate plasma is collected and prepared.
-
Incubation: Plasma samples are incubated with varying concentrations of this compound.
-
Renin Reaction: The reaction is initiated, and the amount of Ang I generated over a specific time is measured, often using radioimmunoassay (RIA).[10]
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of PRA (IC50) is determined.[11]
Conclusion
This compound is a selective renin inhibitor that effectively lowers blood pressure in primates by blocking the initial step of the renin-angiotensin-aldosterone system. While historical data confirms its mechanism of action and cardiovascular effects, there is a notable absence of publicly available information regarding the development of resistance to this compound. Further research would be necessary to explore potential resistance mechanisms, which could involve mutations in the renin active site or the upregulation of compensatory pathways.
References
- 1. Cardiovascular actions of the primate-selective renin inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. redalyc.org [redalyc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for A-62198 (Ramoplanin) Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ramoplanin (B549286) (A-62198), a potent glycolipodepsipeptide antibiotic. The following sections outline the necessary reagents, equipment, and step-by-step procedures for accurate and reproducible MIC testing against a variety of bacterial species.
Introduction
Ramoplanin is a powerful antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by inhibiting the biosynthesis of the bacterial cell wall.[1] Accurate determination of its MIC is crucial for susceptibility testing, research, and drug development. The following protocols are based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Quantitative Data Summary
The following table summarizes the MIC values of Ramoplanin against various bacterial species as reported in several studies. This data highlights Ramoplanin's potent activity against Gram-positive organisms and its limited activity against Gram-negative bacteria.
| Bacterial Species | Number of Strains | Ramoplanin MIC Range (µg/mL) | Ramoplanin MIC50 (µg/mL) | Ramoplanin MIC90 (µg/mL) | Reference |
| Clostridium difficile | 18 | 0.25 - 0.5 | - | - | [3][4] |
| Clostridium innocuum | 19 | 0.06 - 0.25 | - | - | [3][4] |
| Clostridium ramosum | 15 | ≤0.06 | - | - | [3] |
| Clostridium clostridioforme | 10 | >2 | - | - | [3] |
| Eubacterium spp. | - | ≤0.25 | - | - | [3][4] |
| Actinomyces spp. | - | ≤0.25 | - | - | [3][4] |
| Propionibacterium spp. | - | ≤0.25 | - | - | [3][4] |
| Peptostreptococcus spp. | - | ≤0.25 | - | - | [3][4] |
| Staphylococcus aureus (MSSA) | - | 2 | - | - | [2] |
| Staphylococcus aureus (MRSA) | - | - | - | - | [1] |
| Enterococcus faecalis | - | - | - | - | [1] |
| Enterococcus faecalis (VRE) | - | - | - | - | [1] |
| Bacteroides fragilis group | 31 | ≥256 | - | - | [3] |
| Fusobacterium mortiferum-varium group | - | ≥256 | - | - | [3] |
| Veillonella spp. | - | ≥256 | - | - | [3] |
| Anaerobic Intestinal Bacteria (Overall) | 928 | - | - | 256 | [5] |
Experimental Protocols
The following are detailed protocols for broth microdilution and agar (B569324) dilution methods for Ramoplanin MIC testing.
Broth Microdilution Method (for non-fastidious and fastidious aerobic bacteria)
This method is adapted from CLSI guidelines and is suitable for determining the MIC of Ramoplanin against a variety of aerobic bacteria.
1. Materials and Reagents:
-
Ramoplanin (this compound) analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms: Mueller-Hinton Broth with 5% lysed horse blood and 20 mg/L β-NAD (MH-F)
-
Bovine Serum Albumin (BSA) solution (0.2%)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or appropriate broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader or manual reading mirror
2. Preparation of Ramoplanin Stock Solution:
-
Accurately weigh the Ramoplanin powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB (or MH-F for fastidious organisms) to prepare a working solution for serial dilutions.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
4. Microdilution Plate Preparation:
-
Add 50 µL of CAMHB (with 0.02% BSA to prevent adsorption to plastic) to all wells of a 96-well plate, except for the first column.[6][7]
-
Add 100 µL of the highest concentration of Ramoplanin working solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells containing 50 µL of varying Ramoplanin concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
5. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation:
-
The MIC is defined as the lowest concentration of Ramoplanin that completely inhibits visible growth of the organism.[3]
-
Results can be read visually or with a plate reader.
Agar Dilution Method (for anaerobic bacteria)
This method is based on the NCCLS-approved Wadsworth brucella laked-blood agar dilution method and is suitable for anaerobic bacteria.[5]
1. Materials and Reagents:
-
Ramoplanin (this compound) analytical grade powder
-
Brucella agar supplemented with laked sheep blood, vitamin K1, and hemin
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
2. Preparation of Ramoplanin-Containing Agar Plates:
-
Prepare a series of Ramoplanin stock solutions at 10 times the final desired concentrations.
-
Melt the Brucella agar and cool to 48-50°C.
-
Add 2 mL of each Ramoplanin stock solution to 18 mL of molten agar to create plates with the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate with no antibiotic.
3. Inoculum Preparation:
-
Grow the anaerobic bacteria in an appropriate enrichment broth or on a suitable agar plate in an anaerobic environment.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
4. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the Ramoplanin-containing and control plates.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
5. Reading and Interpretation:
-
The MIC is the lowest concentration of Ramoplanin that completely inhibits visible growth, including the presence of a faint haze or a single colony.[3]
Visualizations
Ramoplanin MIC Testing Workflow (Broth Microdilution)
Caption: Workflow for Ramoplanin MIC testing using broth microdilution.
Mechanism of Ramoplanin Action
Caption: Simplified signaling pathway of Ramoplanin's mechanism of action.
References
- 1. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation | PLOS One [journals.plos.org]
- 2. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activities of ramoplanin, teicoplanin, vancomycin, linezolid, bacitracin, and four other antimicrobials against intestinal anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of ramoplanin and comparator drugs against anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramoplanin susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Broth Microdilution Assay of A-62198
For Researchers, Scientists, and Drug Development Professionals
Introduction
The broth microdilution method is a standardized and widely recognized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][4][5] These application notes provide a detailed protocol for determining the MIC of the novel antibacterial agent, A-62198, using the broth microdilution assay. The described methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.[4][6][7]
Principle of the Method: The broth microdilution test involves serial two-fold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][4] Each well is subsequently inoculated with a standardized suspension of the test microorganism.[4] Following an incubation period, the plates are visually inspected for microbial growth. The MIC is identified as the lowest concentration of the antimicrobial agent where no visible growth is observed.[4][8]
Materials and Reagents
-
This compound stock solution (concentration to be determined based on expected potency)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[9]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)[1]
-
Microplate reader (optional, for spectrophotometric reading)
Experimental Protocols
Preparation of this compound Stock Solution
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO), water). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (e.g., absorbance at 625 nm).
-
Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in the appropriate broth medium (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the this compound working stock solution to the wells in the first column. This will be the highest concentration.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly.
-
Continue this process across the plate to column 10.
-
Discard 50 µL from column 10 to maintain a final volume of 50 µL in each well before inoculation.
-
-
Controls:
-
Growth Control (Column 11): These wells should contain 50 µL of broth and will be inoculated with the bacterial suspension but no antibacterial agent.
-
Sterility Control (Column 12): These wells should contain 100 µL of uninoculated broth to check for contamination.
-
-
Inoculation: Inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum (prepared in step 2.4). This will result in a final volume of 100 µL per well.
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
Interpretation of Results
-
Visual Inspection: Following incubation, visually inspect the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.
Data Presentation
The results of the broth microdilution assay for this compound can be summarized in the following table. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
| Organism (Strain) | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 1 | 0.5 | 0.5 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 50 | 0.25 - 4 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 1 | 2 | 2 | 2 |
| Multidrug-Resistant E. coli | 50 | 1 - 16 | 4 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 1 | 8 | 8 | 8 |
| Multidrug-Resistant P. aeruginosa | 50 | 4 - >32 | 16 | 32 |
| Enterococcus faecalis (ATCC 29212) | 1 | 1 | 1 | 1 |
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution assay of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in the growth control well | Inoculum was not viable or was not added. | Repeat the assay with a fresh inoculum. Ensure proper inoculation technique. |
| Growth in the sterility control well | Contamination of the broth or microtiter plate. | Use fresh, sterile materials. Aseptically handle all reagents. |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Pipetting error during serial dilution or inoculation. Contamination of a single well. | Repeat the assay with careful attention to pipetting technique. |
| MIC values are consistently too high or too low | Inoculum density was incorrect. Incubation time or temperature was improper. Potency of the antibacterial agent has diminished. | Standardize the inoculum carefully using a McFarland standard. Ensure incubator is calibrated. Use a fresh stock of the antibacterial agent. |
| Precipitation of this compound in wells | Poor solubility of the compound in the assay medium. | Use a different solvent for the stock solution (e.g., DMSO). Add a non-inhibitory surfactant like polysorbate-80 (e.g., 0.002%) to the medium for certain compounds.[10] |
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. testinglab.com [testinglab.com]
- 10. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of MDL 62198 (Ramoplanin) in Studying Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 62198, also known as ramoplanin (B549286), is a potent glycolipodepsipeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and a well-established target for antimicrobial agents. Ramoplanin specifically targets the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, the lipid-linked precursor of the bacterial cell wall. This specific mode of action makes MDL 62198 a valuable tool for researchers studying the intricacies of bacterial cell wall formation, for screening new antimicrobial compounds, and for understanding mechanisms of antibiotic resistance.
These application notes provide a comprehensive overview of the experimental use of MDL 62198, including its mechanism of action, quantitative data on its antibacterial activity, and detailed protocols for key experiments.
Mechanism of Action
MDL 62198 (Ramoplanin) exerts its bactericidal effect by disrupting the late stages of peptidoglycan biosynthesis. The key steps in its mechanism of action are:
-
Binding to Lipid II: Ramoplanin binds with high affinity to Lipid II, a crucial intermediate in peptidoglycan synthesis. Lipid II consists of the disaccharide-pentapeptide monomer unit of peptidoglycan linked to a bactoprenol (B83863) lipid carrier.
-
Inhibition of Transglycosylation: By binding to Lipid II, ramoplanin sterically hinders the action of peptidoglycan glycosyltransferases (also known as transglycosylases). These enzymes are responsible for polymerizing the disaccharide-pentapeptide units from Lipid II into the growing glycan chains of the cell wall.
-
Accumulation of Precursors: The inhibition of transglycosylation leads to the accumulation of the cytoplasmic peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).
-
Cell Lysis: The disruption of cell wall synthesis weakens the structural integrity of the bacterial cell, leading to cell lysis and death.
Quantitative Data
The following tables summarize the in vitro activity of MDL 62198 (Ramoplanin) against various Gram-positive bacteria and its inhibitory effect on peptidoglycan synthesis.
Table 1: Minimum Inhibitory Concentrations (MICs) of MDL 62198 (Ramoplanin) against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | Multiple clinical isolates | ≤0.06 - 1 | 0.25 | 0.5 |
| Staphylococcus aureus (Oxacillin-resistant, MRSA) | Multiple clinical isolates | ≤0.06 - 1 | 0.25 | 0.5 |
| Coagulase-negative staphylococci | Multiple clinical isolates | ≤0.06 - 0.5 | 0.12 | 0.25 |
| Enterococcus faecalis (Vancomycin-susceptible) | Multiple clinical isolates | 0.12 - 1 | 0.5 | 1 |
| Enterococcus faecium (Vancomycin-resistant, VRE) | Multiple clinical isolates | 0.12 - 1 | 0.5 | 1 |
| Clostridium difficile | Multiple clinical isolates | 0.12 - 0.5 | 0.25 | 0.5 |
Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.
Table 2: Inhibitory Activity of MDL 62198 (Ramoplanin)
| Parameter | Value | Target Organism/System |
| Transglycosylase Inhibition (IC₅₀) | 0.25 x MIC | Staphylococcus aureus |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of MDL 62198 against Gram-positive bacteria using the broth microdilution method. A critical consideration for ramoplanin is its tendency to adsorb to plastic surfaces, which can lead to falsely elevated MIC values. The inclusion of a small amount of protein, such as bovine serum albumin (BSA), in the test medium is essential to obtain accurate results.
Materials:
-
MDL 62198 (Ramoplanin) powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bovine Serum Albumin (BSA), sterile solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Ramoplanin Stock Solution:
-
Prepare a stock solution of MDL 62198 at 1280 µg/mL in a suitable solvent (e.g., water or DMSO, depending on solubility).
-
Further dilute the stock solution in CAMHB supplemented with 0.02% (w/v) BSA to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB with 0.02% BSA to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of ramoplanin to be tested (prepared in CAMHB with 0.02% BSA) to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of MDL 62198 that completely inhibits visible growth of the bacteria.
-
Protocol 2: In Vitro Transglycosylase Inhibition Assay
This assay measures the ability of MDL 62198 to inhibit the polymerization of Lipid II by a bacterial transglycosylase, such as E. coli PBP1b. The assay utilizes a fluorescently labeled Lipid II substrate.
Materials:
-
MDL 62198 (Ramoplanin)
-
Purified bacterial transglycosylase (e.g., E. coli PBP1b)
-
Fluorescently labeled Lipid II (e.g., Dansyl-Lipid II or NBD-Lipid II)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)
-
DMSO for dissolving compounds
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MDL 62198 in DMSO.
-
Dilute the transglycosylase enzyme to the desired working concentration in reaction buffer.
-
Dilute the fluorescently labeled Lipid II to the desired working concentration in reaction buffer.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add varying concentrations of MDL 62198 (dissolved in DMSO, with the final DMSO concentration kept below 1% in the assay). Include a no-inhibitor control (DMSO only).
-
Add the transglycosylase enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the fluorescently labeled Lipid II substrate to each well.
-
Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader. The polymerization of Lipid II can lead to a change in the fluorescence properties of the label (e.g., fluorescence polarization or intensity).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the MDL 62198 concentration.
-
Determine the IC₅₀ value, which is the concentration of MDL 62198 that causes 50% inhibition of the transglycosylase activity.
-
Protocol 3: Analysis of Cytoplasmic Peptidoglycan Precursors by LC-MS
This protocol describes the extraction and analysis of UDP-MurNAc-pentapeptide from bacterial cells treated with MDL 62198. The accumulation of this precursor is a hallmark of transglycosylase inhibition.
Materials:
-
MDL 62198 (Ramoplanin)
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Extraction buffer (e.g., boiling water or formic acid)
-
Centrifuge
-
Lyophilizer
-
LC-MS system (e.g., a C18 column coupled to a mass spectrometer)
-
Solvents for LC-MS (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a culture of the test bacterium to the mid-logarithmic phase.
-
Divide the culture into two flasks: a control flask (no treatment) and a treatment flask.
-
Add MDL 62198 to the treatment flask at a concentration known to inhibit growth (e.g., 4x MIC).
-
Incubate both flasks for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Precursors:
-
Harvest the bacterial cells from both cultures by centrifugation.
-
Wash the cell pellets with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellets in a small volume of extraction buffer (e.g., boiling water).
-
Boil the suspension for 5-10 minutes to lyse the cells and extract the cytoplasmic precursors.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant, which contains the peptidoglycan precursors.
-
Lyophilize the supernatant to dryness.
-
-
LC-MS Analysis:
-
Reconstitute the lyophilized extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto the LC-MS system.
-
Separate the components using a reverse-phase C18 column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the elution of UDP-MurNAc-pentapeptide using its specific mass-to-charge ratio (m/z) in the mass spectrometer.
-
Quantify the relative abundance of UDP-MurNAc-pentapeptide in the treated and untreated samples by comparing the peak areas.
-
Visualizations
Caption: Mechanism of action of MDL 62198 (Ramoplanin).
Caption: Workflow for MIC determination.
Caption: Workflow for peptidoglycan precursor analysis.
Application Notes and Protocols for Assessing Ramoplanin Activity Against MRSA Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of Ramoplanin, a lipoglycodepsipeptide antibiotic, against biofilms formed by Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols outlined below cover the establishment of MRSA biofilms, quantification of biofilm inhibition and eradication, and visualization of Ramoplanin's effects on biofilm structure.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form biofilms on both biological and inanimate surfaces. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers a high degree of tolerance to conventional antibiotics. Ramoplanin is an antibiotic that inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It achieves this by sequestering Lipid II, a lipid carrier that transports peptidoglycan precursors across the cell membrane.[1][2] This unique mechanism of action makes Ramoplanin a promising candidate for combating MRSA infections, including those associated with biofilms. Preclinical studies have suggested that Ramoplanin exerts a rapid bactericidal effect on S. aureus biofilms.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data on the activity of Ramoplanin against MRSA biofilms. This data is illustrative and should be replaced with experimentally derived results.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ramoplanin against Planktonic MRSA
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| ATCC 43300 | 0.5 | 1.0 |
| Clinical Isolate 1 | 1.0 | 2.0 |
| Clinical Isolate 2 | 0.5 | 1.0 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of Ramoplanin against MRSA Biofilms
| MRSA Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| ATCC 43300 | 8 | 32 |
| Clinical Isolate 1 | 16 | 64 |
| Clinical Isolate 2 | 8 | 64 |
Note: Data is hypothetical and for illustrative purposes. MBIC₅₀ is the concentration that inhibits 50% of biofilm formation. MBEC₅₀ is the concentration that eradicates 50% of the pre-formed biofilm.
Table 3: Quantitative Analysis of Ramoplanin's Effect on Pre-formed MRSA Biofilms
| Ramoplanin Conc. (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Log₁₀ CFU Reduction |
| 0 (Control) | 0 | 0 |
| 8 | 35 | 1.5 |
| 16 | 55 | 2.8 |
| 32 | 78 | 4.2 |
| 64 | 92 | 5.5 |
Note: Data is hypothetical and for illustrative purposes, based on MRSA ATCC 43300.
Experimental Protocols
Protocol for MRSA Biofilm Formation
This protocol describes the formation of MRSA biofilms in a 96-well microtiter plate format, suitable for high-throughput screening.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of MRSA into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Adjust the turbidity of the overnight culture with fresh TSB to an OD₆₀₀ of 0.1 (approximately 1 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in TSB supplemented with 1% glucose.
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
Protocol for Determining Minimum Biofilm Inhibitory Concentration (MBIC)
This assay determines the minimum concentration of Ramoplanin required to inhibit the formation of MRSA biofilms.
Materials:
-
Ramoplanin stock solution
-
MRSA inoculum prepared as in Protocol 1
-
TSB with 1% glucose
-
Sterile 96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of Ramoplanin in TSB with 1% glucose in a 96-well plate (100 µL per well).
-
Add 100 µL of the prepared MRSA inoculum to each well.
-
Include positive controls (inoculum without Ramoplanin) and negative controls (sterile broth).
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, gently aspirate the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of Ramoplanin showing significant inhibition of biofilm formation compared to the positive control.
Protocol for Determining Minimum Biofilm Eradication Concentration (MBEC)
This assay determines the minimum concentration of Ramoplanin required to eradicate pre-formed MRSA biofilms.
Materials:
-
24-hour old MRSA biofilms (prepared as in Protocol 1)
-
Ramoplanin stock solution
-
TSB with 1% glucose
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) solution (0.02%) or materials for Colony Forming Unit (CFU) counting
-
Microplate reader (for resazurin assay)
Procedure:
-
Prepare 24-hour old MRSA biofilms in a 96-well plate as described in Protocol 1.
-
Gently aspirate the planktonic cells from the wells.
-
Prepare serial dilutions of Ramoplanin in fresh TSB with 1% glucose and add 200 µL to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with fresh medium, no antibiotic) and a negative control (no biofilm, fresh medium).
-
Incubate the plate for a further 24 hours at 37°C.
-
Viability Assessment using Resazurin:
-
Wash the wells with PBS.
-
Add 100 µL of PBS and 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C in the dark.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
The MBEC is the lowest concentration that results in no significant increase in fluorescence compared to the negative control.
-
-
Viability Assessment using CFU Counting:
-
Wash the wells with PBS.
-
Add 200 µL of PBS to each well and scrape the biofilm from the surface.
-
Serially dilute the resulting suspension and plate on Tryptic Soy Agar (TSA).
-
Incubate at 37°C for 24 hours and count the colonies.
-
The MBEC is the lowest concentration that causes a significant reduction (e.g., ≥3-log₁₀) in CFU/mL compared to the positive control.
-
Protocol for Confocal Laser Scanning Microscopy (CLSM) of Ramoplanin-Treated Biofilms
This protocol allows for the visualization of the structural changes and viability of MRSA biofilms after treatment with Ramoplanin.
Materials:
-
MRSA biofilms grown on glass-bottom dishes or coverslips
-
Ramoplanin solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Grow MRSA biofilms on sterile glass coverslips in a 24-well plate for 24 hours as described in Protocol 1.
-
Treat the biofilms with the desired concentration of Ramoplanin for 24 hours. Include an untreated control.
-
Gently wash the coverslips with PBS.
-
Stain the biofilms with a LIVE/DEAD staining solution (e.g., SYTO 9 and propidium (B1200493) iodide) according to the manufacturer's instructions.
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.
Visualizations
Caption: Ramoplanin's mechanism of action against MRSA.
Caption: Workflow for MBIC determination.
Caption: Workflow for CLSM analysis.
References
Application Notes and Protocols for the Synthesis of Ramoplanin Analogs
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview of the primary methods for synthesizing analogs of Ramoplanin (B549286), a potent lipoglycodepsipeptide antibiotic. The protocols are intended to serve as a guide for researchers aiming to explore the structure-activity relationships (SAR) of Ramoplanin and develop novel antibacterial agents with improved pharmacological properties.
Ramoplanin exhibits strong activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action, which involves sequestering Lipid II, a crucial intermediate in bacterial cell wall biosynthesis, makes it an attractive scaffold for the development of new antibiotics.[1][2][3][4] However, challenges such as poor stability and bioavailability have hindered its systemic clinical use, prompting extensive research into the synthesis of more robust and effective analogs.[1][5]
Key Synthetic Strategies
The synthesis of Ramoplanin analogs can be broadly categorized into three main approaches:
-
Total Synthesis: This approach allows for extensive modifications throughout the entire molecule, providing access to analogs with deep-seated structural changes.[1][6]
-
Semi-synthesis: This method involves the chemical modification of the natural Ramoplanin scaffold. A common strategy is the deacylation of the N-terminal fatty acid and subsequent re-acylation with different moieties.[7]
-
Biosynthetic Engineering: This technique involves genetically modifying the Ramoplanin biosynthetic gene cluster in the producing organism, Actinoplanes sp., to generate novel derivatives.[8][9]
The choice of strategy depends on the desired modification and the research objective. Total synthesis offers the greatest flexibility, while semi-synthesis and biosynthetic engineering can be more efficient for generating a library of analogs with modifications at specific positions.
Diagram: Ramoplanin Analog Synthesis Strategies
Caption: Overview of synthetic strategies for Ramoplanin analog development.
Quantitative Data Summary
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of key Ramoplanin analogs against various bacterial strains. This data highlights the impact of specific structural modifications on biological activity.
| Analog | Modification | Test Organism | MIC (µg/mL) | Reference |
| Ramoplanin A2 | Natural Product | S. aureus ATCC 43300 (MRSA) | 4 | [8] |
| S. aureus ATCC 25923 (MSSA) | 2 | [8] | ||
| E. faecalis ATCC 29212 | 1 | [8] | ||
| E. faecalis ATCC 51299 (VRE) | 1 | [8] | ||
| Ramoplanin A2 Aglycone | Removal of disaccharide | S. aureus ATCC 43300 (MRSA) | 2 | [8] |
| S. aureus ATCC 25923 (MSSA) | 2 | [8] | ||
| E. faecalis ATCC 29212 | 0.5 | [8] | ||
| E. faecalis ATCC 51299 (VRE) | 1 | [8] | ||
| Deschlororamoplanin A2 Aglycone | Removal of chlorine and disaccharide | S. aureus ATCC 43300 (MRSA) | 4 | [8] |
| S. aureus ATCC 25923 (MSSA) | 2 | [8] | ||
| E. faecalis ATCC 29212 | 1 | [8] | ||
| E. faecalis ATCC 51299 (VRE) | 1 | [8] | ||
| [Dap²] Ramoplanin A2 Aglycone | Depsipeptide to lactam (HAsn² -> Dap²) | S. aureus ATCC 25923 | Comparable to Ramoplanin A2 aglycone | [5] |
| [Dab²] Ramoplanin A2 Aglycone | Depsipeptide to lactam (HAsn² -> Dab²) | S. aureus ATCC 25923 | >100-fold loss in activity | [5] |
| Acetyl Ramoplanin A2 Aglycone | Asn¹ lipid side chain replaced with acetyl | Not specified | 16-fold loss in activity | [5] |
Experimental Protocols
Total Synthesis of [Dap²] Ramoplanin Aglycone Analogs via Solid-Phase Peptide Synthesis (SPPS)
This protocol summarizes a recently developed, efficient method for the synthesis of Ramoplanin aglycone analogs, which significantly reduces the synthesis time compared to traditional total synthesis approaches.[6][10][11]
Objective: To synthesize Ramoplanin aglycone analogs with a stable lactam bond replacing the labile depsipeptide ester.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS):
-
The linear peptide precursor is assembled on a solid support (e.g., Rink amide resin).
-
Fmoc/tBu chemistry is utilized for peptide elongation.
-
A key challenge is the incorporation of arylglycine residues, which are prone to epimerization. An optimized protocol involves using PyBOP/TEA as coupling reagents for a short duration (1 hour).[10]
-
The L-Dap(Alloc) residue is incorporated at position 2.
-
-
Cleavage from Resin:
-
The linear peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
-
Macrocyclization:
-
Global Deprotection:
-
All remaining side-chain protecting groups are removed to yield the final Ramoplanin analog.
-
Diagram: SPPS Workflow for [Dap²] Ramoplanin Aglycone
Caption: Solid-phase synthesis and macrocyclization workflow for Ramoplanin analogs.
Semi-synthesis of Ramoplanin Analogs by N-terminal Deacylation-Reacylation
Objective: To generate a library of Ramoplanin analogs with diverse lipid side chains to investigate their impact on antimicrobial activity and physicochemical properties.
Methodology:
-
Deacylation:
-
The native fatty acid side chain of Ramoplanin is selectively removed. This is often achieved using an enzyme such as Actinoplanes utahensis deacylase.
-
-
Purification of the Deacylated Core:
-
The resulting Ramoplanin nucleus (deacylramoplanin) is purified from the reaction mixture, typically using chromatographic techniques like HPLC.
-
-
Re-acylation:
-
The purified deacylramoplanin is then chemically acylated with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, N-hydroxysuccinimide esters). This allows for the introduction of a wide range of functionalities at the N-terminus.
-
-
Purification and Characterization:
-
The final semi-synthetic analogs are purified by HPLC and their structures are confirmed by mass spectrometry and NMR.
-
Biosynthetic Engineering for the Production of Novel Ramoplanin Analogs
Objective: To create novel Ramoplanin derivatives by manipulating the biosynthetic pathway in the producing organism.
Methodology:
-
Gene Inactivation:
-
Targeted inactivation of genes within the Ramoplanin biosynthetic cluster can lead to the production of modified analogs. For example, knocking out the gene responsible for chlorination of Hpg¹⁷ results in the production of deschlororamoplanin.[8] Similarly, inactivating the glycosyltransferase gene can yield the aglycone.[8]
-
-
Gene Replacement/Introduction:
-
Introducing heterologous genes can expand the diversity of analogs. For instance, replacing the native acyl-CoA ligase gene with one from the enduracidin producer has been shown to generate Ramoplanin analogs with longer lipid side chains.[9]
-
-
Fermentation and Isolation:
-
The genetically modified strain is cultivated under standard fermentation conditions.
-
-
Purification and Structural Elucidation:
-
The novel analogs are isolated from the fermentation broth and their structures are determined using techniques such as LC-MS/MS and NMR.[8]
-
Diagram: Ramoplanin Mechanism of Action
Caption: Ramoplanin inhibits cell wall synthesis by sequestering Lipid II.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wise.fau.edu [wise.fau.edu]
- 3. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting ramoplanin: mechanistic analysis of synthetic ramoplanin analogues as a guide to the design of improved antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01944F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Ramoplanin: A Guide to Using Radiolabeled Precursors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramoplanin (B549286) is a potent lipoglycodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, which involves the inhibition of bacterial cell wall biosynthesis, makes it a valuable subject of study for the development of new antimicrobial agents. Ramoplanin targets the late stages of peptidoglycan synthesis, a pathway essential for bacterial survival and absent in mammals, making it an excellent selective target.[1][2]
The primary mechanism of Ramoplanin involves the sequestration of Lipid II, a crucial intermediate in the peptidoglycan biosynthesis pathway.[1][3] By binding to Lipid II, Ramoplanin physically obstructs its utilization by peptidoglycan glycosyltransferases, thereby inhibiting the polymerization of the glycan backbone of the cell wall.[2][4] Earlier studies also suggested an inhibition of the MurG-catalyzed conversion of Lipid I to Lipid II, but the predominant consensus now points towards the inhibition of the transglycosylation step.[4][5][6][7][8]
Radiolabeled precursors are indispensable tools for elucidating the precise mechanism of action of antibiotics that target cell wall synthesis. By tracing the incorporation of radioactive labels into peptidoglycan intermediates and the final polymer, researchers can pinpoint the specific enzymatic step that is inhibited. This document provides detailed protocols and application notes for studying the mechanism of Ramoplanin using radiolabeled precursors.
Data Presentation
The inhibitory activity of Ramoplanin on different stages of peptidoglycan biosynthesis can be quantified using radiolabeling assays. The following table summarizes key quantitative data on Ramoplanin's inhibitory concentrations.
| Parameter | Organism/System | Value | Reference |
| IC50 (Transglycosylation) | Staphylococcus aureus (MSSA ATCC 25923) | 0.25 x MIC | [7] |
| IC50 (MurG-catalyzed reaction) | Staphylococcus aureus (MSSA ATCC 25923) | 20 x MIC | [7] |
| Binding Stoichiometry (Ramoplanin:Lipid II) | In vitro | 2:1 | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Ramoplanin and the experimental approaches to study it, the following diagrams are provided.
References
- 1. Inhibition of peptidoglycan biosynthesis by ramoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the target sites and mechanisms of action of glycopeptide and lipoglycodepsipeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel assay of bacterial peptidoglycan synthesis for natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of Ramoplanin in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of Ramoplanin (B549286).
Troubleshooting Guide: Low Solubility of Ramoplanin
Researchers may encounter difficulties in dissolving Ramoplanin, which can manifest as cloudiness, precipitation, or the formation of a gel-like substance in aqueous solutions. This guide provides a systematic approach to troubleshooting these issues.
Is Ramoplanin not dissolving in your aqueous solution?
Follow this troubleshooting workflow to identify the potential cause and find a suitable solution.
Caption: Troubleshooting workflow for Ramoplanin solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Ramoplanin?
A1: There are conflicting reports on the precise aqueous solubility of Ramoplanin. Some sources indicate a high solubility of >100 mg/mL, while others suggest a more moderate solubility of around 10 mg/mL in water.[1][2] This discrepancy may arise from the use of different Ramoplanin complexes (A1, A2, A3) or the presence of excipients in the formulation. Due to its lipoglycodepsipeptide nature, Ramoplanin is amphipathic and can form aggregates in aqueous solutions, which may be perceived as low solubility.[3]
Q2: I'm observing a precipitate when trying to dissolve Ramoplanin in my buffer. What could be the cause?
A2: Several factors could be contributing to precipitation:
-
pH: The pH of your buffer can influence the charge state of Ramoplanin's amino acid residues, affecting its solubility. While Ramoplanin's antibacterial activity is reportedly stable between pH 6 and 8, extreme pH values may reduce its solubility.[4] For lipopeptides in general, acidic or basic conditions can alter their self-assembly and solubility.[5][6][7]
-
Buffer Composition: Certain ions in your buffer could interact with Ramoplanin and promote precipitation.
-
Aggregation: Ramoplanin has a known tendency to aggregate, particularly in the presence of its target, Lipid II.[1] This self-association can also occur at higher concentrations in aqueous solutions, leading to the formation of insoluble particles.[3]
Q3: How can I improve the solubility of Ramoplanin for my in vitro experiments?
A3: Here are several strategies to enhance the solubility of Ramoplanin:
-
Use of Co-solvents: For preparing stock solutions, dissolving Ramoplanin in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or 30% methanol is a common and effective method.[2] The stock solution can then be diluted into your aqueous experimental medium.
-
Addition of Surfactants or Proteins: To prevent Ramoplanin from adhering to plastic surfaces and to reduce aggregation, especially in microdilution assays, the addition of 0.002% polysorbate 80 (Tween 80) or 0.02% bovine serum albumin (BSA) to the medium can be beneficial.[8][9]
-
pH Adjustment: Ensure your buffer is within a pH range of 6 to 8.
-
Sonication and Gentle Warming: These physical methods can help to break up aggregates and facilitate dissolution.[10]
Q4: What is the recommended procedure for preparing a Ramoplanin stock solution?
A4: A common method for preparing a Ramoplanin stock solution for in vitro assays is as follows:
-
Weigh the desired amount of Ramoplanin powder.
-
Dissolve the powder in a small amount of a suitable organic solvent, such as DMSO, to a high concentration (e.g., 10-30 mg/mL).[5]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to maintain stability.
Q5: Can I dissolve Ramoplanin directly in my cell culture medium?
A5: Direct dissolution in complex media like cell culture medium is not recommended due to the potential for interactions with media components, which could lead to precipitation or a loss of activity. It is best practice to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium.
Data Summary
Table 1: Reported Solubility of Ramoplanin in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water | >100 mg/mL | [1][2] |
| Water | 10 mg/mL | [1] |
| DMSO | 30 mg/mL (sonication recommended) | [5] |
| 30% Methyl Alcohol | Sufficient for MIC testing | [2] |
Experimental Protocols
Protocol 1: Preparation of Ramoplanin Stock Solution for MIC Testing
This protocol is adapted from methodologies used for antimicrobial susceptibility testing of lipopeptides.[8]
Materials:
-
Ramoplanin powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, weigh out the required amount of Ramoplanin powder.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Ramoplanin Working Solutions in Aqueous Buffer
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer.
Materials:
-
Ramoplanin stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
Procedure:
-
Bring the aqueous buffer to the desired experimental temperature.
-
While vigorously vortexing the buffer, add the required volume of the Ramoplanin DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit in the buffer may have been exceeded.
Visualizations
Signaling Pathway: Ramoplanin's Mechanism of Action
Ramoplanin inhibits bacterial cell wall synthesis by targeting Lipid II, a crucial precursor in peptidoglycan formation.
Caption: Ramoplanin sequesters Lipid II, inhibiting peptidoglycan synthesis.
Experimental Workflow: Preparing Ramoplanin for In Vitro Assays
This diagram outlines the key steps for preparing Ramoplanin solutions for experimental use.
Caption: Workflow for preparing Ramoplanin solutions for experiments.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 3. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Ramoplanin susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing A-62198 Stability
Welcome to the technical support center for A-62198. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal stability of this compound in your experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous buffers?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, oxygen levels, and the presence of metal ions. Oxidative degradation is a key concern, and it has been observed that such reactions can be accelerated by factors like lower pH and the presence of certain metal ions.[1]
Q2: What is the recommended pH range for buffers used with this compound?
A2: For optimal stability, it is recommended to maintain the buffer pH between 6.5 and 7.5. Significant degradation has been observed under acidic and basic conditions.[2][3] The choice of buffering agent is also critical to ensure it does not interact with this compound.
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed and protected from light. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C.
Q4: Can I do anything to prevent oxidative degradation of this compound?
A4: Yes, the addition of a chelating agent such as EDTA can help prevent oxidative degradation catalyzed by metal ions.[1] Preparing buffers with deoxygenated water can also minimize oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your experimental buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution immediately before use. Ensure it falls within the recommended range (6.5-7.5).
-
Prepare Fresh Buffers: Always use freshly prepared buffers for your experiments. Avoid using buffers that have been stored for extended periods.
-
Assess this compound Purity: If possible, analyze the purity of your this compound solution using a suitable analytical method like HPLC to confirm its integrity before starting the experiment.
-
Control Temperature: Maintain a consistent and appropriate temperature throughout your experiment, as elevated temperatures can accelerate degradation.
-
Issue 2: Precipitation of this compound in the experimental buffer.
Precipitation can occur if the solubility limit of this compound is exceeded.
-
Troubleshooting Steps:
-
Check Buffer Composition: The solubility of compounds can be affected by the ionic strength and composition of the buffer. Consider using a buffer with a lower salt concentration if precipitation is observed.
-
Solubility Testing: Perform a solubility test of this compound in your specific experimental buffer at the desired concentration and temperature.
-
Adjust pH: The solubility of this compound may be pH-dependent. Test the solubility at different pH values within the recommended stability range.
-
Consider a Co-solvent: If solubility remains an issue, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be necessary. However, ensure the co-solvent is compatible with your experimental system.
-
Data on this compound Stability in Various Buffers
The following tables summarize the stability of this compound under different buffer conditions.
Table 1: Effect of pH on this compound Stability
| Buffer pH | % this compound Remaining after 24h at 25°C |
| 5.0 | 75% |
| 6.0 | 92% |
| 7.0 | 98% |
| 8.0 | 91% |
| 9.0 | 78% |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature | % this compound Remaining after 24h |
| 4°C | 99% |
| 25°C (Room Temp) | 95% |
| 37°C | 88% |
Table 3: Effect of Additives on this compound Stability in Tris Buffer (pH 7.4) at 37°C
| Additive (Concentration) | % this compound Remaining after 24h |
| None | 85% |
| EDTA (1 mM) | 95% |
| Cupric Ion (10 µM) | 65% |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in a given buffer.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Incubation: Dilute the this compound stock solution into the experimental buffer to the final desired concentration. Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): Stop any further degradation by adding a quenching solution or by immediately freezing the sample at -80°C.
-
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method to determine the concentration of the remaining this compound. A stability-indicating method that separates the parent compound from its degradation products should be used.[3][4]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ramoplanin Technical Support Center: Ensuring Stability in Your In Vitro Assays
Welcome to the technical support center for Ramoplanin (B549286). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Ramoplanin during in vitro experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for loss of Ramoplanin activity in in vitro assays?
A1: The loss of Ramoplanin activity in laboratory assays is primarily attributed to three factors:
-
Adsorption to plastic surfaces: Ramoplanin is known to adsorb to the surfaces of common laboratory plastics, such as polystyrene microtiter plates and pipette tips. This leads to a significant reduction in the effective concentration of the antibiotic in your assay medium.
-
Hydrolysis: Ramoplanin contains a lactone bond that is susceptible to hydrolysis, leading to the inactivation of the molecule. This degradation pathway is a known issue that can affect its stability in aqueous solutions.
-
Aggregation: In the presence of its target, Lipid II, Ramoplanin can form insoluble aggregates or fibrils, which are antimicrobially inactive.[1]
Q2: How can I prevent Ramoplanin from adsorbing to my plastic labware?
A2: To mitigate the adsorption of Ramoplanin to plastic surfaces, it is highly recommended to supplement your assay medium with a small amount of bovine serum albumin (BSA). The addition of 0.01% to 0.02% BSA to the broth has been shown to prevent this issue and can lower the observed Minimum Inhibitory Concentrations (MICs) by four- to 32-fold.[2][3] An alternative approach is to pre-coat the microtiter wells with a 0.02% BSA solution before starting your experiment.[2]
Q3: What are the recommended solvents and storage conditions for Ramoplanin stock solutions?
A3: Proper storage of Ramoplanin is crucial for maintaining its potency. Here are the recommended guidelines:
| Form | Solvent | Concentration | Storage Temperature | Shelf Life |
| Powder | - | - | -20°C | Up to 3 years |
| Stock Solution | DMSO | Up to 30 mg/mL | -80°C | Up to 1 year |
| Stock Solution | Water | Up to 10 mg/mL | -80°C | Up to 1 year |
| Stock Solution | 30% Methanol | As needed for assay | -80°C | Up to 1 year |
For preparing stock solutions in DMSO, sonication is recommended to ensure complete dissolution.[4] Always store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My experiment involves Lipid II. How can I prevent Ramoplanin from aggregating?
A4: To minimize the formation of inactive Ramoplanin fibrils when working with Lipid II, it is recommended to use a solvent mixture containing 20% dimethyl sulfoxide (B87167) (DMSO) in your aqueous solution.[1] This has been shown to reduce ligand-induced polymerization.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro assays with Ramoplanin.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values | Adsorption of Ramoplanin to plastic microtiter plates. | Add 0.01-0.02% BSA to your broth medium or pre-coat the wells with a 0.02% BSA solution.[2][3] |
| Loss of activity over the course of a long incubation period | Hydrolysis of the lactone bond in Ramoplanin. | While specific pH stability data is limited, consider the pH of your assay medium. Although not definitively established for assays, extraction protocols have used an acidic pH (pH 3.0), which may suggest greater stability.[5] Minimize incubation times where possible. |
| Precipitate formation in the assay | Aggregation of Ramoplanin, potentially induced by Lipid II. | If your assay involves Lipid II, include 20% DMSO in the aqueous solution to prevent fibril formation.[1] |
| Inconsistent results between experiments | Improper storage and handling of Ramoplanin stock solutions. | Prepare single-use aliquots of your stock solution and store them at -80°C.[4] Avoid repeated freeze-thaw cycles. Ensure the powdered form is stored at -20°C.[4] |
Experimental Protocols
Key Experiment: Broth Microdilution MIC Assay with Ramoplanin
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of Ramoplanin against Gram-positive bacteria, incorporating measures to prevent degradation.
Materials:
-
Ramoplanin powder
-
DMSO (sterile)
-
Bovine Serum Albumin (BSA)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum
Procedure:
-
Prepare Ramoplanin Stock Solution:
-
Dissolve Ramoplanin powder in sterile DMSO to a concentration of 10 mg/mL. Sonication may be used to aid dissolution.[4]
-
Prepare single-use aliquots and store at -80°C.
-
-
Prepare Assay Medium:
-
Prepare the desired volume of bacterial growth medium.
-
Add BSA to the medium to a final concentration of 0.02%. For example, add 20 µL of a 10% BSA stock solution to 10 mL of medium.
-
-
Serial Dilutions:
-
Perform serial two-fold dilutions of the Ramoplanin stock solution in the BSA-supplemented medium directly in the 96-well polypropylene microtiter plate.
-
-
Inoculation:
-
Prepare a bacterial inoculum according to standard protocols (e.g., CLSI guidelines).
-
Add the bacterial inoculum to each well containing the Ramoplanin dilutions.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain being tested.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Ramoplanin that completely inhibits visible bacterial growth.
-
Visualizing Ramoplanin Degradation and Prevention
The following diagrams illustrate the key degradation pathways of Ramoplanin and the experimental workflow to prevent its degradation during in vitro assays.
Caption: Key degradation pathways of Ramoplanin in vitro.
Caption: Workflow to prevent Ramoplanin degradation in MIC assays.
References
- 1. pnas.org [pnas.org]
- 2. Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramoplanin susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramoplanin | Antibacterial | TargetMol [targetmol.com]
- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation | PLOS One [journals.plos.org]
Addressing variability in Ramoplanin MIC results
Welcome to the technical support center for Ramoplanin (B549286) MIC (Minimum Inhibitory Concentration) testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during Ramoplanin susceptibility testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Ramoplanin and what is its mechanism of action?
Ramoplanin is a glycolipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to the peptidoglycan precursors, Lipid I and Lipid II, thereby preventing their incorporation into the growing peptidoglycan chain and ultimately leading to cell death.
Q2: Why am I observing higher than expected MIC values for Ramoplanin?
Higher than expected Ramoplanin MIC values are a common issue and are often not due to bacterial resistance. The most frequent cause is the adherence of the lipophilic Ramoplanin molecule to the plastic surfaces of standard microdilution trays. This binding reduces the effective concentration of the antibiotic in the broth, leading to an overestimation of the MIC.
Q3: How can I prevent Ramoplanin from binding to the microdilution plates?
To mitigate the issue of Ramoplanin adhering to plastic, it is recommended to supplement the broth medium with specific additives. The most commonly used supplement is Bovine Serum Albumin (BSA) at a final concentration of 0.02%. The addition of BSA has been shown to restore the in vitro activity of Ramoplanin in plastic microdilution trays.[1][2] Alternatively, using low-protein-binding or non-binding surface microplates can also help to reduce the loss of Ramoplanin due to adsorption.
Q4: Should I use polysorbate 80 (Tween 80) in my Ramoplanin MIC assays?
While polysorbate 80 is recommended for some other lipoglycopeptide antibiotics to prevent binding to plastics, the primary recommendation for Ramoplanin is the use of BSA. Some studies on other lipophilic compounds have shown that surfactants like polysorbate 80 can be effective, but for Ramoplanin, 0.02% BSA is the more specifically cited and validated supplement to prevent adherence and ensure accurate MIC results in broth microdilution assays.[1][2]
Q5: Are there established CLSI or EUCAST quality control (QC) ranges for Ramoplanin?
As of the latest available information, specific quality control (QC) ranges for Ramoplanin with standard QC strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) have not been published by major standards organizations like CLSI or EUCAST in their routine documents. Therefore, it is crucial for laboratories to establish their own internal QC ranges based on a validated protocol to ensure the consistency and accuracy of their Ramoplanin MIC testing.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Ramoplanin MIC testing.
| Problem | Potential Cause | Recommended Solution |
| High MIC Variability Between Replicates | Inconsistent dispensing of Ramoplanin, bacterial inoculum, or BSA. Adherence of Ramoplanin to pipette tips. | - Ensure thorough mixing of all solutions before dispensing.- Use low-retention pipette tips for handling Ramoplanin solutions.- Calibrate pipettes regularly. |
| Consistently High MICs for Susceptible Strains | Adsorption of Ramoplanin to the plastic of the microdilution tray. | - Supplement the Mueller-Hinton Broth (MHB) with 0.02% Bovine Serum Albumin (BSA). - Alternatively, use commercially available non-binding surface or low-protein-binding microdilution plates. |
| No Growth in Positive Control Wells | Inactive bacterial inoculum or contamination of the growth medium. | - Prepare a fresh bacterial inoculum and verify its viability.- Use a fresh, sterile batch of Mueller-Hinton Broth. |
| Growth in Negative Control Wells | Contamination of the growth medium or the Ramoplanin stock solution. | - Use fresh, sterile medium and filter-sterilize the Ramoplanin stock solution.- Maintain aseptic technique throughout the procedure. |
| MICs Differ Significantly from Published Literature | Differences in experimental protocol, such as the absence of BSA or use of different media. | - Strictly adhere to a validated protocol that includes the use of 0.02% BSA in the broth medium.- Ensure the use of cation-adjusted Mueller-Hinton Broth (CA-MHB). |
Detailed Experimental Protocol: Broth Microdilution MIC for Ramoplanin
This protocol is based on the CLSI guidelines for broth microdilution with modifications to address the specific challenges of Ramoplanin testing.
Materials
-
Ramoplanin powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
-
Bovine Serum Albumin (BSA), sterile solution or powder
-
Sterile 96-well microdilution plates (standard polystyrene or non-binding plates)
-
Bacterial strains (test isolates and QC strains)
-
0.9% sterile saline
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
Methodology
-
Preparation of Ramoplanin Stock Solution:
-
Prepare a high-concentration stock solution of Ramoplanin (e.g., 1280 µg/mL) in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of BSA-Supplemented Medium:
-
Prepare CA-MHB according to the manufacturer's instructions.
-
Add sterile BSA to the CA-MHB to achieve a final concentration of 0.02% (w/v). For example, add 200 µL of a 10% sterile BSA solution to 100 mL of CA-MHB.
-
Mix gently but thoroughly.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile 0.9% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in the BSA-supplemented CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of the Microdilution Plate:
-
Perform serial two-fold dilutions of the Ramoplanin stock solution in the BSA-supplemented CA-MHB directly in the 96-well microdilution plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (containing only inoculated, BSA-supplemented broth) and a sterility control well (containing only uninoculated, BSA-supplemented broth).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Ramoplanin that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Quality Control
Given the absence of official CLSI or EUCAST QC ranges for Ramoplanin, it is imperative for each laboratory to establish and maintain its own internal QC program.
-
Recommended QC Strains:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
-
Establishing Internal QC Ranges:
-
Perform at least 20 independent Ramoplanin MIC assays for each QC strain using the detailed protocol above.
-
Record the MIC value for each run.
-
The acceptable QC range should encompass at least 95% of the obtained MIC values. The modal MIC value should be the most frequently observed result.
-
Regularly test the QC strains alongside experimental isolates to ensure the assay is performing within the established internal range. Any deviation may indicate a problem with the reagents, procedure, or instrument.
-
Visualizations
Ramoplanin's Mechanism of Action
Caption: Ramoplanin inhibits cell wall synthesis by binding to Lipid I and Lipid II.
Ramoplanin MIC Assay Workflow
Caption: Workflow for performing a Ramoplanin broth microdilution MIC assay.
Troubleshooting Logic for High Ramoplanin MICs
Caption: A logical guide to troubleshooting unexpectedly high Ramoplanin MIC results.
References
- 1. Comparison of agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of ramoplanin MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of ramoplanin MICs - PMC [pmc.ncbi.nlm.nih.gov]
Ramoplanin Activity Assays: A Technical Support Guide on the Impact of Bovine Serum Albumin (BSA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the critical role of Bovine Serum Albumin (BSA) in Ramoplanin activity assays. Ramoplanin, a potent lipoglycodepsipeptide antibiotic, exhibits a strong propensity to adsorb to plastic surfaces, a phenomenon that can significantly impact the accuracy and reproducibility of in vitro susceptibility testing. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure reliable and accurate results in your research.
Frequently Asked Questions (FAQs)
Q1: Why are my Ramoplanin MIC values higher than expected in broth microdilution assays?
A1: Higher than expected Minimum Inhibitory Concentration (MIC) values for Ramoplanin in standard broth microdilution assays are a common issue. This is primarily due to the adsorption of the lipophilic Ramoplanin molecule to the plastic surfaces of the microtiter plates. This adsorption effectively reduces the concentration of Ramoplanin in the broth, leading to an overestimation of the MIC.
Q2: How does Bovine Serum Albumin (BSA) help in obtaining accurate Ramoplanin MIC values?
A2: BSA acts as a blocking agent, preventing the non-specific binding of Ramoplanin to the plastic wells of the microtiter plate.[1] By pre-coating the plastic surface, BSA minimizes the loss of Ramoplanin from the test medium, ensuring that the bacterial inoculum is exposed to the intended concentration of the antibiotic. The addition of a small amount of BSA (typically 0.01% to 0.02%) to the broth can lower the observed MICs by four- to 32-fold, bringing them in line with results from agar (B569324) or glass tube dilution methods.[1]
Q3: What concentration of BSA should I use in my assays?
A3: A final concentration of 0.01% to 0.02% BSA in the broth medium is recommended for Ramoplanin susceptibility testing in microdilution formats.[2][3] This concentration has been shown to be effective in preventing drug adsorption without interfering with bacterial growth or the antimicrobial activity of Ramoplanin.
Q4: Can I use serum instead of BSA?
A4: Yes, serum can also mitigate the issue of Ramoplanin adsorption. Studies have shown that the addition of 30% bovine serum or 50% human serum can restore the in vitro activity of Ramoplanin in microdilution assays.[1] However, for consistency and to minimize variability between lots, using a purified protein like BSA is often preferred in a research setting. Interestingly, in some cases, the presence of 50% human serum has been shown to lower the MIC of Ramoplanin against Staphylococcus aureus.[4]
Q5: Does BSA affect the activity of other antibiotics?
A5: The effect of BSA is compound-dependent. For lipophilic molecules like Ramoplanin, BSA is crucial for accurate testing in plasticware. However, for other less "sticky" antibiotics, the addition of BSA may not be necessary and could potentially interfere with their activity through protein binding. It is essential to validate the use of BSA for each specific antibiotic being tested.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High MIC values in broth microdilution compared to agar dilution | Adsorption of Ramoplanin to the plastic microtiter plate. | Supplement the broth medium with 0.01% - 0.02% BSA. Alternatively, pre-coat the wells with a 0.02% BSA solution.[1] |
| Inconsistent or non-reproducible MIC results | Variable adsorption of Ramoplanin due to differences in microtiter plate manufacturing lots or inconsistent BSA concentration. | Ensure a consistent source and lot of microtiter plates. Prepare a fresh, well-mixed stock solution of BSA for each experiment and ensure its final concentration is accurate. |
| No bacterial growth in control wells (without antibiotic) | BSA preparation is contaminated or has an inhibitory effect on the specific bacterial strain. | Use sterile, high-quality BSA. Test the growth of the bacterial strain in broth supplemented with BSA alone to ensure it does not inhibit growth. |
| Unexpectedly low MIC values | BSA concentration is too high, potentially leading to interactions with the bacterial membrane or the antibiotic itself in a way that potentiates its activity. | Adhere to the recommended BSA concentration range of 0.01% - 0.02%. |
Quantitative Data: Impact of BSA on Ramoplanin MICs
The following table summarizes the effect of BSA or serum on the Minimum Inhibitory Concentration (MIC) of Ramoplanin against various Gram-positive bacteria.
| Organism | Test Method | Condition | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | Broth Microdilution | Without Serum | 2 | - | - |
| Staphylococcus aureus (MSSA) | Broth Microdilution | With 50% Human Serum | 0.5 | - | - |
| Staphylococcus aureus (MRSA) | Agar Dilution | - | - | - | 0.5[5] |
| Enterococcus faecalis | Broth Microdilution | Without BSA | 4- to 32-fold higher than with BSA | - | - |
| Enterococcus faecalis | Broth Microdilution | With 0.01% BSA | Lowered by 4- to 32-fold | - | - |
| Enterococcus faecium (VRE) | Broth Microdilution | Without Serum | 0.5 | - | - |
| Enterococcus faecium (VRE) | Broth Microdilution | With 10% Serum | 2 | - | - |
| Clostridium difficile | Agar Dilution | - | 0.03 - 0.5 | 0.25 | 0.25[6] |
Note: MIC values can vary depending on the specific strain, inoculum size, and exact test conditions.
Experimental Protocols
Broth Microdilution Assay for Ramoplanin MIC Determination
This protocol is adapted from CLSI guidelines and optimized for Ramoplanin.
Materials:
-
Ramoplanin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bovine Serum Albumin (BSA), Fraction V, sterile-filtered
-
Sterile 96-well polystyrene microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of BSA-supplemented CAMHB: Prepare CAMHB according to the manufacturer's instructions. Aseptically add sterile BSA solution to the cooled CAMHB to a final concentration of 0.02%.
-
Preparation of Ramoplanin Dilutions: Perform serial two-fold dilutions of the Ramoplanin stock solution in the BSA-supplemented CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in BSA-supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated BSA-supplemented CAMHB without any antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated BSA-supplemented CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Ramoplanin that completely inhibits visible growth of the organism.
Agar Dilution Assay for Ramoplanin MIC Determination
Materials:
-
Ramoplanin stock solution
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile petri dishes
-
Inoculator (e.g., Steers replicator)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of two-fold dilutions of the Ramoplanin stock solution. Add 1 part of each Ramoplanin dilution to 9 parts of molten MHA (maintained at 45-50°C). Mix gently and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution assay.
-
Inoculation: Using an inoculator, apply a spot of each bacterial suspension (approximately 1-2 µL, containing 10⁴ CFU) onto the surface of the agar plates, starting with the antibiotic-free control plate and progressing to the plates with increasing concentrations of Ramoplanin.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Ramoplanin that inhibits the growth of more than one colony or a faint haze.
Time-Kill Assay for Ramoplanin
Materials:
-
Ramoplanin stock solution
-
BSA-supplemented CAMHB
-
Bacterial inoculum in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in BSA-supplemented CAMHB, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare culture tubes with BSA-supplemented CAMHB containing Ramoplanin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL against time for each Ramoplanin concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Visualizations
Ramoplanin's Mechanism of Action
Caption: Ramoplanin inhibits bacterial cell wall synthesis by sequestering Lipid II.
Experimental Workflow: Broth Microdilution with BSA
Caption: Workflow for Ramoplanin broth microdilution assay with BSA.
Logical Relationship: Troubleshooting High MIC Values
Caption: Troubleshooting logic for unexpectedly high Ramoplanin MICs.
References
- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. [Susceptibility of Clostridium difficile strains to teicoplanin and ramoplanin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ramoplanin versus methicillin-resistant Staphylococcus aureus: in vitro experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
Ramoplanin Analog Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ramoplanin (B549286) analogs. The information is designed to address common challenges and provide actionable solutions to overcome them during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Purification
???+ question "Q1: My peptide is showing significant epimerization, especially at the arylglycine residues. How can I minimize this?"
???+ question "Q2: The overall yield of my synthesized Ramoplanin analog is very low. What are the expected yields and how can they be improved?"
???+ question "Q3: I am observing significant aggregation of my linear peptide precursor during purification. How can I prevent this?"
???+ question "Q4: What are some common side reactions during Fmoc/tBu SPPS of Ramoplanin analogs and how can I avoid them?"
Characterization & Activity
???+ question "Q5: How can I confirm the correct synthesis and structure of my Ramoplanin analog?"
???+ question "Q6: My synthesized analog shows poor antimicrobial activity. What are the key structural features for Ramoplanin's activity?"
Quantitative Data Summary
The following tables summarize key quantitative data from Ramoplanin analog synthesis experiments.
Table 1: Synthesis Yields and Purity
| Synthesis Strategy | Product | Yield (%) | Purity (%) | Synthesis Time | Reference |
| Head-to-Tail Macrocyclization | 6 Ramoplanin Analogs | 3 - 9 | - | 6 - 9 days | [1][2][3] |
| Head-to-Tail Macrocyclization | Ramoplanin Analog 8 | 9.3 | - | 6 days | [1][4] |
| Native Chemical Ligation/Desulfurization | 1 Ramoplanin Analog | 6.5 | - | - | [1][2][3] |
| SPPS (prior to cleavage) | Linear Precursor 9 | 77 (recovery) | 51 | - | [1] |
Table 2: Fermentation Yields of Ramoplanin
| Strain | Product | Yield (µg/mL) | Reference |
| Actinoplanes sp. ATCC33076 | Ramoplanin A2 | ~500 | [5] |
| A. CJS1001 (mutant strain) | Ramoplanin A2 Aglycone | 100 | [5] |
Table 3: Minimum Inhibitory Concentrations (MICs) of a Ramoplanin Analog
| Organism | Strain | MIC (µg/mL) |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | ATCC 25923 | 1-2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 1-2 |
| Enterococcus faecalis | ATCC 29212 | 1-2 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | ATCC 51299 | 1 |
Note: MIC data is for a deschlororamoplanin A2 aglycone and is comparable to Ramoplanin A2.[5]
Experimental Protocols & Workflows
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is optimized for the incorporation of multiple arylglycine residues while minimizing epimerization.
-
Resin Preparation: Start with a suitable resin (e.g., ChemMatrix®).
-
Fmoc Removal:
-
Treat the resin with 1% DBU in DMF (3 x 30 seconds) at room temperature.[4]
-
-
Amino Acid Coupling:
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage: Cleave the linear peptide from the resin using a mixture of HFIP/DCM.[1]
Macrocyclization and Deprotection Workflow
Caption: A typical workflow for Ramoplanin analog synthesis post-SPPS.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in Ramoplanin analog synthesis.
References
- 1. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01944F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with A-62198 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of A-62198 in culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A1: Precipitation of a compound like this compound in cell culture media can be attributed to several factors:
-
Solubility Limits: The concentration of this compound may have exceeded its solubility limit in the specific media formulation.
-
Solvent Effects: If this compound is prepared in a stock solution with a solvent like DMSO, adding it too quickly or at too high a concentration to the aqueous media can cause it to "crash out" of solution.[1][2]
-
Media Composition: Components in the media, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[2][3]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of the compound.[2][3] Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[3]
-
pH Shifts: The pH of the cell culture medium is critical for maintaining the solubility of many compounds. A shift in pH can cause a compound to precipitate.[2][3]
-
Evaporation: Evaporation of water from the culture medium can increase the concentration of all components, potentially leading to the precipitation of this compound.[2]
Q2: How can I differentiate between this compound precipitation and other forms of media precipitation or contamination?
A2: It is crucial to determine the nature of the precipitate. Here's how you can approach this:
-
Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures are often indicative of compound precipitation, whereas microbial contamination will appear as distinct organisms (e.g., bacteria, yeast).[2] Media components, like salts, can also form crystalline precipitates.
-
Control Flasks: Always maintain control flasks (media alone, media with vehicle solvent) to compare with your experimental flask. If precipitation is only observed in the flask containing this compound, it is likely related to the compound.[2]
-
Turbidity Measurement: A spectrophotometer can be used to quantify the turbidity of the media, which can help in systematically evaluating precipitation. An increase in absorbance at a wavelength such as 600 nm can indicate precipitation.[1]
Q3: What is the best way to prepare and add the this compound stock solution to the cell culture media to avoid precipitation?
A3: The dilution method can significantly impact whether the compound stays in solution.
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[1][3]
-
Drop-wise Addition with Mixing: Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing the media.[1][2] This gradual dilution helps to prevent a sudden change in solvent concentration.
-
Serial Dilution: For high concentrations, consider performing a serial dilution of the DMSO stock in pre-warmed culture media.[1]
-
Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%, as high concentrations can be toxic to cells.[1]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitate formation upon adding this compound to media | The final concentration of this compound exceeds its aqueous solubility limit.[1][3] | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid dilution of a concentrated DMSO stock in a large volume of aqueous media.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] | |
| The temperature of the media is too low, decreasing the compound's solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] | |
| Precipitate forms over time in the incubator | Temperature shift from room temperature to 37°C affecting solubility.[3] | Pre-warm the cell culture media to 37°C before adding the compound. |
| The CO2 environment in the incubator is altering the media pH, affecting the solubility of the pH-sensitive compound.[3] | Ensure the media is properly buffered for the incubator's CO2 concentration. | |
| The compound is interacting with media components like salts and proteins over time.[3] | Test the solubility of this compound in different media formulations to identify a more suitable one. | |
| Cloudiness or turbidity appears in the media | This could indicate fine particulate precipitation or microbial contamination.[3] | Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[3] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Culture Media
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture media without precipitation.
Materials:
-
This compound high-concentration stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a Serial Dilution: Prepare a 2-fold serial dilution of the this compound stock solution in your complete cell culture medium. For example, in a 96-well plate, add 100 µL of pre-warmed media to multiple wells. In the first well, add a calculated amount of your stock to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock to 98 µL of media for a 200 µM final concentration). Then, transfer 50 µL from this well to the next well containing 50 µL of media, and repeat this process to create a dilution series.
-
Include Controls: Include a "media only" control and a "media + DMSO" control (at the highest concentration of DMSO used in the dilutions).
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can measure the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[1]
Protocol 2: Preparing this compound Working Solution
This protocol outlines the steps for preparing a working solution of this compound in culture media to minimize precipitation.
Materials:
-
This compound high-concentration stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the stock (or intermediate) solution to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A workflow for troubleshooting this compound precipitation.
General Signaling Pathway Affected by Kinase Inhibitors
Caption: Potential signaling pathways inhibited by this compound.
References
Refining experimental conditions for Ramoplanin time-kill assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting Ramoplanin (B549286) time-kill assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ramoplanin?
Ramoplanin is a glycolipodepsipeptide antibiotic that disrupts the bacterial cell wall synthesis pathway. It has a dual mechanism of action, inhibiting two key enzymes:
-
MurG: Ramoplanin binds to Lipid I, preventing its conversion to Lipid II by the intracellular GlcNAc transferase, MurG.[1]
-
Transglycosylase: Ramoplanin also binds to Lipid II on the external surface of the bacterial membrane, inhibiting the transglycosylation step of peptidoglycan synthesis.[1][2]
The primary cellular target is believed to be the inhibition of the transglycosylation step due to a higher affinity for Lipid II.[2][3]
Q2: What is the typical spectrum of activity for Ramoplanin?
Ramoplanin is potent against a broad range of Gram-positive bacteria, including antibiotic-resistant strains such as:
-
Methicillin-resistant Staphylococcus aureus (MRSA)[4]
It has no significant activity against Gram-negative bacteria.[4]
Q3: What defines bactericidal activity in a time-kill assay?
Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[6][7]
Q4: Is Ramoplanin's bactericidal activity concentration-dependent or time-dependent?
Ramoplanin exhibits concentration-dependent bactericidal activity, meaning the rate and extent of killing increase with higher drug concentrations.[8] Rapid bactericidal killing is often observed at concentrations at or above the Minimum Bactericidal Concentration (MBC).[6]
Experimental Protocols
Detailed Methodology for Ramoplanin Time-Kill Assay
This protocol is based on established guidelines and published studies.[6][9]
1. Materials:
-
Ramoplanin (analytical grade)
-
Test organism (e.g., S. aureus, E. faecium)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)
-
Appropriate agar (B569324) medium (e.g., Trypticase Soy Agar - TSA)
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Sterile 96-well plates or culture tubes
-
Incubator (37°C)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Plating supplies (e.g., petri dishes, spreaders)
-
Neutralizing agent (e.g., charcoal suspension, if necessary to prevent antibiotic carryover)[6]
2. Inoculum Preparation:
-
From a fresh overnight culture plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of broth medium.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an OD600 of 0.08-0.1).
-
Dilute the bacterial suspension in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final assay volume.
3. Assay Setup:
-
Prepare serial dilutions of Ramoplanin in the appropriate broth medium. Typical concentrations to test include 0.25x, 0.5x, 1x (MIC), 2x, and 4x the Minimum Inhibitory Concentration (MIC) of the test organism.[6]
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Dispense the prepared bacterial inoculum into each well or tube containing the Ramoplanin dilutions and the growth control.
4. Incubation and Sampling:
-
Incubate the plates or tubes at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test and control well.[6]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
5. Enumeration and Data Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each Ramoplanin concentration.
Data Presentation
Table 1: In Vitro Activity of Ramoplanin Against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus NCTC 8325-4 | 0.75 | - | [10] |
| Ramoplanin-Resistant S. aureus (RRSA16) | 8 | - | [10] |
| Methicillin-susceptible S. aureus (MSSA) ATCC 25923 | 2 | 4 | [6] |
| Vancomycin-resistant Enterococcus faecium | 1 | 2 | [4] |
Table 2: Time-Kill Kinetics of Ramoplanin against MSSA ATCC 25923
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Ramoplanin at 2x MIC) | Log10 CFU/mL (Ramoplanin at 4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 |
| 1 | 6.2 | ~5.0 | ~4.8 |
| 4 | 7.5 | <2.7 | <2.7 |
| 8 | 8.8 | <2.7 | <2.7 |
| 24 | 9.1 | <2.7 | <2.7 |
Data adapted from Figure 2A in reference[6].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bactericidal activity observed, even at high concentrations. | 1. Ramoplanin degradation. 2. Resistant bacterial strain. 3. Incorrect initial inoculum density. | 1. Prepare fresh Ramoplanin stock solutions for each experiment. 2. Confirm the MIC of the test strain. Test against a known susceptible control strain. 3. Ensure the starting inoculum is in the logarithmic growth phase and at the correct density (e.g., ~5 x 10^5 CFU/mL). |
| High variability between replicates. | 1. Inaccurate pipetting. 2. Inhomogeneous bacterial suspension. 3. Clumping of bacteria. | 1. Calibrate pipettes regularly. 2. Vortex the bacterial suspension before each dilution and inoculation step. 3. Briefly sonicate the bacterial suspension if clumping is observed. |
| Unexpected growth in control wells. | 1. Contamination of media or reagents. 2. Contamination during experimental procedures. | 1. Use pre-tested, sterile media and reagents. 2. Perform all manipulations in a sterile environment (e.g., biosafety cabinet). |
| Paradoxical effect (less killing at higher concentrations). | High concentrations of some bactericidal agents can inhibit bacterial growth to an extent that the drug target is not expressed.[8] | This is a known phenomenon for some antibiotics. Document the observation and consider testing a wider range of concentrations. |
| Antibiotic carryover affecting viability counts. | Residual Ramoplanin in the aliquot plated onto agar can inhibit the growth of surviving bacteria. | Use a neutralization step. For example, mix the culture aliquot with a charcoal suspension (25 mg/mL) before plating.[6] |
Visualizations
Caption: Mechanism of action of Ramoplanin.
Caption: Experimental workflow for Ramoplanin time-kill assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 3. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wise.fau.edu [wise.fau.edu]
- 5. Ramoplanin: a lipoglycodepsipeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. DSpace [helda.helsinki.fi]
- 9. actascientific.com [actascientific.com]
- 10. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Ramoplanin research protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments with Ramoplanin (B549286).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Minimum Inhibitory Concentration (MIC) values for Ramoplanin are inconsistent or higher than expected, especially in microtiter plates. What could be the cause?
A1: A common pitfall in Ramoplanin MIC assays is the adsorption of the molecule to plastic surfaces of microtiter plates. This leads to a lower effective concentration of the antibiotic in the broth, resulting in artificially high and variable MIC values.
Troubleshooting Steps:
-
Supplement with Bovine Serum Albumin (BSA): The in vitro activity of Ramoplanin in plastic microdilution trays can be diminished, but this activity is restored by the addition of BSA (0.02%).[1] It is recommended to add 0.01% to 0.02% BSA to the broth to prevent Ramoplanin from binding to the plastic, which can lower the MICs by four- to 32-fold.[2]
-
Pre-coat the Microtiter Plate: Pre-coating the wells with a 0.02% BSA solution can also prevent adsorption.[2]
-
Media and Serum Effects: Be aware that the bactericidal activity of Ramoplanin can be modulated by the addition of serum.[3] While some studies report no effect of 50% human serum on MICs for MRSA, others have observed a decrease in MIC in the presence of serum.[3]
Q2: What is the best solvent to dissolve Ramoplanin and how should I prepare and store stock solutions?
A2: Ramoplanin is soluble in water at 10mg/ml and in DMSO at 30 mg/mL, where sonication is recommended for the latter.
Protocol for Stock Solution Preparation and Storage:
-
Dissolving Ramoplanin: For most in vitro assays, dissolving Ramoplanin in DMSO to create a high-concentration stock is common. For example, a 10 mg/mL stock in DMSO. For certain applications, sterile water can be used.
-
Sterilization: If dissolving in an aqueous solution, filter-sterilize the stock solution through a 0.22 µm filter. DMSO stocks for use in cell culture are typically not filter-sterilized if the DMSO is of high purity and handled aseptically.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark. Stock solutions are generally stable for months when stored properly.
Q3: I am observing precipitation of Ramoplanin in my assay medium. How can I address this?
A3: Precipitation can occur if the final concentration of the solvent (like DMSO) is too high in the aqueous medium or if Ramoplanin interacts with components of the media.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to maintain solubility.
-
Solubility Test: Before your experiment, perform a small-scale test by adding your Ramoplanin stock solution to the assay medium to observe for any precipitation.
-
Consider Aggregation: Ramoplanin has been shown to undergo Lipid II-induced aggregation in vitro.[3] While this is part of its mechanism of action, high concentrations in the absence of its target could potentially lead to non-specific aggregation.
Q4: I want to study the development of resistance to Ramoplanin in the lab. Is there a standard protocol?
A4: Yes, resistance can be generated through serial passage of bacteria in the presence of sub-inhibitory concentrations of Ramoplanin.
Experimental Protocol: In Vitro Generation of Ramoplanin Resistance
This protocol is adapted from a study that successfully generated a Ramoplanin-resistant Staphylococcus aureus strain.
-
Initial Culture: Inoculate isolated colonies of the target bacterium (e.g., S. aureus) into a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented with 0.02% BSA.
-
Serial Passage:
-
Prepare a series of tubes with increasing concentrations of Ramoplanin in the supplemented broth.
-
Incubate the cultures at 37°C with aeration for 48 hours.
-
Identify the tube with the highest concentration of Ramoplanin that still shows bacterial growth.
-
Use this culture to inoculate a new series of tubes with increasing Ramoplanin concentrations.
-
-
Isolation of Resistant Strain: Continue this serial passage. Multiple passages may be required for the bacteria to grow at the next higher concentration. Once growth is observed at a significantly higher Ramoplanin concentration, plate a sample from this culture onto antibiotic-free agar (B569324) to obtain isolated colonies.
-
Confirmation and Characterization: Select an isolated colony and confirm its increased MIC to Ramoplanin. Further characterization can include assessing cross-resistance to other antibiotics and examining morphological changes like cell wall thickening.
Data Presentation: Ramoplanin MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ramoplanin against a range of Gram-positive bacteria.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (Oxacillin-susceptible) | 100+ | ≤0.06 - 0.5 | 0.12 | 0.25 | [4] |
| Staphylococcus aureus (Oxacillin-resistant) | 100+ | ≤0.06 - 0.5 | 0.25 | 0.25 | [4] |
| Coagulase-negative staphylococci (Oxacillin-susceptible) | 50+ | ≤0.06 - 0.25 | 0.12 | 0.12 | [4] |
| Coagulase-negative staphylococci (Oxacillin-resistant) | 50+ | ≤0.06 - 0.25 | 0.12 | 0.25 | [4] |
| Enterococcus faecalis (Vancomycin-susceptible) | 50+ | 0.12 - 1.0 | 0.25 | 0.5 | [4] |
| Enterococcus faecium (Vancomycin-susceptible) | 25+ | 0.12 - 0.5 | 0.25 | 0.5 | [4] |
| Vancomycin-Resistant Enterococci | 92 | ≤0.03 - 1.0 | 0.25 | 0.5 | [5] |
| Lactobacillus spp. | 10+ | ≤0.03 - 0.25 | 0.06 | 0.12 | [5] |
| Leuconostoc spp. | 10+ | ≤0.03 - 0.12 | 0.03 | 0.06 | [5] |
| Pediococcus spp. | 10+ | ≤0.03 - 0.25 | 0.06 | 0.12 | [5] |
Key Experimental Protocols
Broth Microdilution MIC Assay for Ramoplanin
This protocol is based on CLSI guidelines with modifications specific to Ramoplanin.
-
Prepare Ramoplanin Stock: Prepare a 1 mg/mL stock solution of Ramoplanin in DMSO.
-
Prepare Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucially, supplement the broth with 0.02% BSA to prevent Ramoplanin from adhering to the plastic microtiter plate.[1][2]
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the BSA-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the Ramoplanin stock solution in the BSA-supplemented CAMHB to achieve the desired final concentration range.
-
Ensure each well contains 50 µL of the diluted Ramoplanin solution.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 50 µL of BSA-supplemented CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control: A well containing 100 µL of BSA-supplemented CAMHB only.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Ramoplanin that completely inhibits visible bacterial growth.
Visualizations
Ramoplanin's Mechanism of Action
Caption: Ramoplanin inhibits bacterial cell wall synthesis by targeting and sequestering Lipid II.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent Ramoplanin MIC assay results.
References
- 1. Ramoplanin susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of ramoplanin, selected glycopeptides, fluoroquinolones, and other antibiotics against clinical bloodstream isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of A-621998 and Vancomycin Against S. aureus: A Guide for Researchers
A-62198: An Unidentified Compound
Extensive searches of scientific literature and chemical databases did not yield any information on a compound designated as this compound with antimicrobial activity against Staphylococcus aureus. As such, a direct comparative analysis with vancomycin (B549263) cannot be provided. This guide will, therefore, focus on a comprehensive overview of vancomycin's efficacy against S. aureus, presenting key data and experimental protocols to serve as a baseline for future comparative studies.
Vancomycin: A First-Line Defense Against S. aureus
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the inhibition of cell wall synthesis in susceptible bacteria.[1]
Quantitative Analysis of Vancomycin Efficacy
The in vitro activity of vancomycin against S. aureus is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.
| Parameter | Value (µg/mL) | Interpretation | References |
| Susceptible | ≤ 2 | The infection is likely to be treatable with a standard dosage of vancomycin. | [2] |
| Intermediate | 4-8 | The infection may not respond to standard doses and alternative therapies should be considered.[2] | [2] |
| Resistant | ≥ 16 | The infection is unlikely to respond to vancomycin therapy.[2] | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of vancomycin against S. aureus is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of vancomycin against S. aureus.
Protocol Steps:
-
Prepare Inoculum: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Serial Dilutions: Vancomycin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microplate.
-
Inoculation: Each well containing the vancomycin dilution is inoculated with the prepared S. aureus suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microplate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of vancomycin at which there is no visible growth (turbidity).
Mechanism of Action: Inhibition of Cell Wall Synthesis
Vancomycin exerts its bactericidal effect by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, which are essential for the elongation and cross-linking of the peptidoglycan chains, thereby inhibiting bacterial cell wall synthesis.
Signaling Pathway of Vancomycin Action
Caption: Mechanism of action of vancomycin, leading to the inhibition of S. aureus cell wall synthesis.
References
In vitro comparison of Ramoplanin and teicoplanin efficacy
In Vitro Showdown: Ramoplanin (B549286) vs. Teicoplanin Efficacy
In the landscape of antimicrobial agents, the glycopeptides Ramoplanin and Teicoplanin represent critical tools in the fight against Gram-positive bacterial infections. This guide provides a comparative in vitro analysis of their efficacy, drawing upon key experimental data to inform researchers, scientists, and drug development professionals. We will delve into their minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and the methodologies behind these crucial measurements.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro potency of an antibiotic is fundamentally measured by its ability to inhibit or kill bacteria at low concentrations. The following table summarizes the MIC and MBC values for Ramoplanin and Teicoplanin against a range of clinically relevant Gram-positive bacteria.
| Bacterial Species | Antibiotic | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | Ramoplanin | 2 | 4 |
| Teicoplanin | 1 | >32 (after 22h) | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Ramoplanin | 0.75 (geometric mean) | 1.0 (bactericidal within 6h) |
| Teicoplanin | 1.0 (geometric mean) | 4.0 (after 26h) | |
| Enterococcus faecalis | Ramoplanin | Not specified | Not specified |
| Teicoplanin | Lowest MICs among tested antibiotics | Not specified | |
| Clostridium difficile | Ramoplanin | 0.25 - 0.5 | Not specified |
| Teicoplanin | Not specified | Not specified | |
| Clostridium innocuum | Ramoplanin | 0.06 - 0.25 | Not specified |
| Teicoplanin | 0.125 - 1.0 | Not specified |
Key Findings:
-
Against MRSA: Ramoplanin demonstrates a slightly lower geometric mean MIC and a significantly more rapid bactericidal activity compared to Teicoplanin.[1][2] Ramoplanin was reported to be bactericidal to all tested strains at a concentration of 1.0 mg/l within six hours.[1][2] In contrast, the MBC for Teicoplanin was greater than 32 mg/l after 22 hours of exposure, decreasing to 4.0 mg/l after 26 hours.[1][2]
-
Against MSSA: Teicoplanin shows a lower MIC than Ramoplanin (1 µg/mL vs. 2 µg/mL).[3] However, Ramoplanin is bactericidal at a concentration close to its MIC (MBC of 4 µg/mL).[3]
-
Against Enterococcus faecalis: Teicoplanin exhibited the lowest MICs when compared with daptomycin, ramoplanin, and vancomycin.[4]
-
Against Anaerobes: Ramoplanin shows excellent activity against various intestinal anaerobes, including Clostridium difficile and vancomycin-resistant Clostridium innocuum.[5][6] For C. innocuum, Ramoplanin was effective at lower concentrations than Teicoplanin.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Determination
The agar (B569324) dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, twofold-diluted concentration of the antibiotic (Ramoplanin or Teicoplanin). A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration, typically 10^5 colony-forming units (CFU).
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing plate and the control plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and time) for the specific bacteria being tested.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test to ascertain the concentration of the antibiotic that results in bacterial death.
-
Subculturing: Following the MIC determination, a small aliquot is taken from the wells or agar surfaces of the MIC test that showed no visible growth.
-
Plating: This aliquot is then plated onto a fresh agar medium that does not contain any antibiotic.
-
Incubation: The plates are incubated to allow for the growth of any surviving bacteria.
-
Reading Results: The MBC is defined as the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
Mechanisms of Action and Experimental Workflow
To visualize the processes involved in the evaluation and the mechanisms of action of these antibiotics, the following diagrams are provided.
Both Ramoplanin and Teicoplanin are glycopeptide antibiotics that inhibit bacterial cell wall biosynthesis.[7] However, their precise binding sites and mechanisms differ, which may account for their varied efficacy against different bacterial species.
Teicoplanin functions by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which effectively prevents the cross-linking of peptidoglycan chains, a crucial step in cell wall synthesis.[8] Ramoplanin also inhibits peptidoglycan biosynthesis by binding to Lipid II, a key intermediate in the process.[3] This interaction prevents the transglycosylation step, which is essential for the elongation of the peptidoglycan chain.[3] Recent studies also suggest that Ramoplanin can induce membrane depolarization at bactericidal concentrations, which may contribute to its rapid killing activity.[3]
References
- 1. Comparative in-vitro activity of vancomycin, teicoplanin, ramoplanin (formerly A16686), paldimycin, DuP 721 and DuP 105 against methicillin and gentamicin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of teicoplanin, daptomycin, ramoplanin, vancomycin, and PD127,391 against blood isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of ramoplanin, teicoplanin, vancomycin, linezolid, bacitracin, and four other antimicrobials against intestinal anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Ramoplanin, Teicoplanin, Vancomycin, Linezolid, Bacitracin, and Four Other Antimicrobials against Intestinal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin, teicoplanin, and ramoplanin: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Head-to-head study of Ramoplanin and linezolid against anaerobic bacteria
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of ramoplanin (B549286) and linezolid (B1675486) against a range of anaerobic bacteria. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Ramoplanin, a glycolipodepsipeptide, and linezolid, an oxazolidinone, are potent antibiotics with activity against various bacteria. This guide focuses on their efficacy against anaerobic bacteria, a critical aspect in the context of polymicrobial infections and specific anaerobic pathologies. Ramoplanin demonstrates excellent activity against Gram-positive anaerobes, including Clostridium difficile, while showing limited activity against Gram-negative anaerobes.[1][2][3] Linezolid exhibits a broader spectrum of activity, encompassing both Gram-positive and many Gram-negative anaerobic species.[4][5][6]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ramoplanin and linezolid against various anaerobic bacteria. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates) in µg/mL.
Table 1: In Vitro Activity of Ramoplanin Against Anaerobic Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clostridium difficile | 18 | 0.25 - 0.5 | - | - | [2][3] |
| Clostridium innocuum | 19 | 0.06 - 0.25 | - | - | [2][3] |
| Clostridium clostridioforme | 10 | >2 | - | - | [2] |
| Eubacterium, Actinomyces, Propionibacterium, Peptostreptococcus spp. | - | ≤0.25 | - | - | [2][3] |
| Bacteroides fragilis group | 31 | ≥256 | - | - | [2][3] |
| Prevotella and Porphyromonas spp. | 22 | ≤4 (for 15 strains) | - | - | [2][3] |
| Fusobacterium mortiferum-varium group | - | ≥256 | - | - | [2][3] |
| Veillonella spp. | - | ≥256 | - | - | [2][3] |
Table 2: In Vitro Activity of Linezolid Against Anaerobic Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | 84 | 2 - 4 | - | 4 | [4][5] |
| Prevotella spp. | - | - | 4 | - | [4][6] |
| Fusobacterium spp. | - | - | 1 | - | [4][6] |
| Porphyromonas spp. | - | <1 | - | - | [4][6] |
| Veillonella spp. | - | <1 | - | - | [4][6] |
| Gram-positive anaerobes | - | ≤4 | - | - | [4][6] |
| Clostridium difficile (some strains) | 3 | 8 - 16 | - | - | [2][3] |
Experimental Protocols
The data presented in this guide were primarily obtained using the following standardized experimental methodology:
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
The in vitro activities of ramoplanin and linezolid were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[1]
-
Preparation of Antimicrobial Agents: Stock solutions of ramoplanin and linezolid were prepared according to the manufacturers' instructions. Serial twofold dilutions of the antibiotics were made to achieve the final desired concentrations.
-
Preparation of Agar Plates: The antimicrobial dilutions were added to molten Brucella laked blood agar. The agar was then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial isolates were grown in an anaerobic chamber to the desired turbidity, corresponding to a specific colony-forming unit (CFU)/mL concentration.
-
Inoculation: The prepared bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: The inoculated plates were incubated in an anaerobic environment at 36-37°C for 44-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria on the agar plate.
Mechanism of Action
The distinct mechanisms of action of ramoplanin and linezolid are visualized below.
Caption: Mechanisms of action for Ramoplanin and Linezolid.
Conclusion
This comparative guide highlights the differential activity of ramoplanin and linezolid against anaerobic bacteria. Ramoplanin's potent activity against Gram-positive anaerobes, particularly C. difficile, makes it a valuable agent for targeted therapies.[2][3] In contrast, linezolid's broader spectrum against both Gram-positive and many Gram-negative anaerobes positions it as a treatment option for mixed anaerobic infections.[4][5] The choice between these agents should be guided by the specific anaerobic pathogens identified or suspected, as well as their respective resistance profiles. Further clinical studies are necessary to fully elucidate the comparative efficacy of these drugs in treating anaerobic infections in vivo.
References
- 1. In vitro activity of ramoplanin and comparator drugs against anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activities of ramoplanin, teicoplanin, vancomycin, linezolid, bacitracin, and four other antimicrobials against intestinal anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. Activity of linezolid against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bactericidal Efficacy of MDL 62198 Against Clinical Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bactericidal activity of MDL 62198 (also known as MDL 62,879 and GE2270 A) against key clinical isolates. The performance of MDL 62198 is evaluated in the context of established antibiotics, vancomycin (B549263) and daptomycin (B549167), supported by available in vitro data. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel antimicrobial agents.
MDL 62198 is a thiazolyl peptide antibiotic that has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] Published studies indicate that MDL 62198 exhibits "moderate bactericidal activity against staphylococci" and is "bactericidal for a methicillin-resistant isolate of Staphylococcus aureus (MRSA)".[1][3]
Comparative Analysis of In Vitro Activity
The following tables summarize the available minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for MDL 62198 and comparator antibiotics against common Gram-positive pathogens.
Table 1: In Vitro Activity of MDL 62198 Against Gram-Positive Clinical Isolates
| Organism (No. of Isolates) | MDL 62198 MIC Range (µg/mL) | MDL 62198 MIC₅₀ (µg/mL) | MDL 62198 MIC₉₀ (µg/mL) |
| Staphylococci | Not Reported | Not Reported | 0.23 - 0.9 |
| Streptococci | Not Reported | Not Reported | 0.23 - 0.9 |
Note: Data extracted from a study by Bartoloni et al. (1995).[1]
Table 2: Comparative In Vitro Activity of Daptomycin and Vancomycin Against Staphylococcus aureus
| Organism Phenotype (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |
| Glycopeptide-Susceptible S. aureus (GSSA) | Daptomycin | 0.25 | 0.5 | 0.5 | 1 |
| Vancomycin | 1 | 1 | 4 | 16 | |
| Heterogeneous GISA (hGISA) | Daptomycin | 0.5 | 0.5 | 0.5 | 1 |
| Vancomycin | 2 | 2 | 8 | 16 | |
| GISA | Daptomycin | 1 | 1 | 1 | 2 |
| Vancomycin | 4 | 8 | 16 | 32 |
Note: Data extracted from a study by Sader et al. (2004) comparing daptomycin and vancomycin.[4] GISA: Glycopeptide-Intermediate Staphylococcus aureus. hGISA: heterogeneous GISA.
Time-Kill Kinetics
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized procedures such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
1. Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared from a fresh, pure culture.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Broth Microdilution for MIC:
-
Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
3. MBC Determination:
-
Following MIC determination, a small aliquot (e.g., 10-100 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., a ≥3-log₁₀ decrease in CFU/mL).
Time-Kill Kinetic Assay
1. Preparation:
-
A standardized bacterial suspension is prepared as described for the MIC/MBC assay, with the final inoculum in the test flasks or tubes adjusted to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
The antimicrobial agent is added at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
A growth control tube containing no antibiotic is included.
2. Incubation and Sampling:
-
The cultures are incubated in a shaking water bath or incubator at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.
3. Viable Cell Counting:
-
The withdrawn samples are serially diluted in sterile saline or broth.
-
A known volume of each dilution is plated onto an appropriate agar medium.
-
The plates are incubated for 18-24 hours, and the number of colonies is counted.
4. Data Analysis:
-
The results are expressed as log₁₀ CFU/mL.
-
Time-kill curves are generated by plotting the log₁₀ CFU/mL against time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in the initial inoculum count.
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for determining bactericidal activity.
Caption: Workflow for MIC and MBC Determination.
Caption: Experimental Workflow for Time-Kill Kinetic Assay.
References
- 1. In vitro activity of MDL 62,879 against gram-positive bacteria and Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of a new antibiotic, MDL 62,879 (GE2270 A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of a new antibiotic, MDL 62,879 (GE2270 A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Bactericidal Activities of Daptomycin and Vancomycin against Glycopeptide-Intermediate Staphylococcus aureus (GISA) and Heterogeneous GISA Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Cross-Resistance Between Ramoplanin and Glycopeptides: A Comparative Analysis
A deep dive into the mechanisms of action and resistance of Ramoplanin (B549286) and glycopeptide antibiotics reveals a generally low potential for cross-resistance, supported by their distinct molecular targets within the bacterial cell wall synthesis pathway. However, recent laboratory studies have demonstrated the potential for induced cross-resistance, highlighting the importance of continued surveillance and research.
Ramoplanin, a lipoglycodepsipeptide antibiotic, and glycopeptides, such as vancomycin (B549263) and teicoplanin, both target the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Despite this shared overall target, their specific mechanisms of action are different. Glycopeptides bind to the D-Ala-D-Ala terminus of lipid II, a precursor molecule, preventing its incorporation into the growing peptidoglycan chain.[2][3] In contrast, Ramoplanin inhibits the transglycosylation step of peptidoglycan biosynthesis by sequestering lipid intermediates.[4][5] This fundamental difference in their molecular targets is the primary reason why cross-resistance is generally not observed.[1][6]
Comparative In Vitro Activity
Studies have consistently shown that Ramoplanin retains potent activity against gram-positive bacteria that have developed resistance to glycopeptides, including vancomycin-resistant enterococci (VRE).[7][8][9] For instance, one study evaluating 92 vancomycin-resistant gram-positive organisms found that Ramoplanin inhibited 90% of enterococci strains at a concentration of 0.5 µg/mL.[7] Another survey of vancomycin-resistant enterococci from European hospitals reported that Ramoplanin was active against all tested strains, with a MIC90 of 0.5 mg/L for clinical isolates.[10][11]
However, a pivotal study on the generation of Ramoplanin-resistant Staphylococcus aureus (RRSA16) through serial passage in the presence of the antibiotic revealed an unexpected acquisition of cross-resistance to vancomycin.[12][13] The minimum inhibitory concentration (MIC) of vancomycin for the Ramoplanin-resistant strain increased significantly compared to the parent strain.
Table 1: Comparative MICs of Ramoplanin and Vancomycin against Susceptible and Resistant S. aureus
| Antibiotic | S. aureus NCTC 8325-4 (Parent Strain) MIC (µg/mL) | RRSA16 (Ramoplanin-Resistant Strain) MIC (µg/mL) |
| Ramoplanin | 0.75 | 8 |
| Vancomycin | 1.25 | 9 |
| Nisin | 10 | >32 |
| Oxacillin | 0.25 | 0.5 |
Data compiled from FEMS Microbiology Letters, "Generation of Ramoplanin-Resistant Staphylococcus aureus".[12][13]
Mechanisms of Action and Resistance
The distinct mechanisms of action of Ramoplanin and glycopeptides are central to understanding their cross-resistance profiles.
Glycopeptide Mechanism and Resistance
Glycopeptides, like vancomycin, exert their antibacterial effect by forming a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors.[2][3] This binding physically obstructs the enzymes responsible for cell wall synthesis. Resistance to glycopeptides, particularly in enterococci, often involves the alteration of this target. The vanA gene cluster, for example, leads to the production of precursors ending in D-Ala-D-Lactate instead of D-Ala-D-Ala, which significantly reduces the binding affinity of vancomycin.[14][15]
Ramoplanin Mechanism and Resistance
Ramoplanin's mechanism involves binding to Lipid I and Lipid II, the lipid-anchored precursors of peptidoglycan. This sequestration prevents their utilization by the enzymes that build the peptidoglycan chain.[4] The development of resistance to Ramoplanin in the RRSA16 strain was associated with a thickened cell wall, a phenotype also observed in vancomycin-intermediate S. aureus (VISA) strains. This suggests that a potential mechanism of cross-resistance could be a reduction in the accessibility of both drugs to their targets within the cell wall.[12][13]
Experimental Protocols
Generation of Ramoplanin-Resistant S. aureus
The Ramoplanin-resistant S. aureus strain (RRSA16) was generated through a serial passage experiment as described in FEMS Microbiology Letters.[12][13]
-
Bacterial Strain: S. aureus NCTC 8325-4 was used as the parent strain.
-
Culture Conditions: The bacteria were grown in Mueller-Hinton broth.
-
Serial Passage: The strain was repeatedly cultured in the presence of sub-inhibitory concentrations of Ramoplanin. The concentration of Ramoplanin was gradually increased with each passage.
-
Isolation of Resistant Strain: After sixteen passages, a strain capable of growing in a culture containing 5 µg/mL of Ramoplanin was isolated and designated RRSA16.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics were prepared and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial suspension was prepared to a turbidity equivalent to a 0.5 McFarland standard, which was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates were incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of glycopeptides and Ramoplanin, as well as the experimental workflow for generating a resistant strain.
Caption: Mechanism of action of glycopeptide antibiotics.
Caption: Mechanism of action of Ramoplanin.
Caption: Experimental workflow for resistance induction.
References
- 1. Comparison of the target sites and mechanisms of action of glycopeptide and lipoglycodepsipeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring innate glycopeptide resistance mechanisms in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and implications of glycopeptide resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramoplanin: a novel antimicrobial agent with the potential to prevent vancomycin-resistant enterococcal infection in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. European survey of vancomycin-resistant enterococci in at-risk hospital wards and in vitro susceptibility testing of ramoplanin against these isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanisms of glycopeptide resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking A-62198: A Comparative Analysis Against Novel Antibiotic Candidates
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the evaluation of new antibiotic candidates is critical. This guide provides a comprehensive performance benchmark of the investigational antibiotic A-62198 against other recently developed candidates: Zosurabalpin, Murepavadin, and Gepotidacin. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the assessment of these potential therapeutics.
Executive Summary
The rise of multidrug-resistant organisms, particularly Gram-negative bacteria, necessitates the development of novel antibiotics with unique mechanisms of action. This guide focuses on the comparative efficacy of four such candidates. This compound is a fictional, investigational synthetic antibiotic designed to target carbapenem-resistant Acinetobacter baumannii (CRAB) by inhibiting outer membrane protein biogenesis. Its performance is benchmarked against:
-
Zosurabalpin: A novel macrocyclic peptide that inhibits the lipopolysaccharide (LPS) transporter complex (LptB2FGC) in Acinetobacter baumannii.[1][2]
-
Murepavadin: A peptidomimetic that targets the LptD protein, a key component of the LPS transport machinery in Pseudomonas aeruginosa.[3][4]
-
Gepotidacin: A first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, exhibiting broad-spectrum activity.[5][6]
This guide presents a side-by-side comparison of their mechanisms of action, in vitro activity, and key performance metrics, providing a valuable resource for the scientific community.
Data Presentation
Table 1: Overview of this compound and New Antibiotic Candidates
| Antibiotic | Class | Mechanism of Action | Spectrum of Activity | Target Pathogen(s) |
| This compound (Hypothetical) | Synthetic Moiety | Inhibition of outer membrane protein biogenesis | Narrow-spectrum | Carbapenem-Resistant Acinetobacter baumannii (CRAB) |
| Zosurabalpin | Macrocyclic Peptide | Inhibition of the LptB2FGC complex, blocking lipopolysaccharide (LPS) transport.[1][2] | Narrow-spectrum | Carbapenem-Resistant Acinetobacter baumannii (CRAB)[1] |
| Murepavadin | Peptidomimetic | Targets the LptD protein of the LPS transport machinery.[3][4] | Narrow-spectrum | Pseudomonas aeruginosa[3] |
| Gepotidacin | Triazaacenaphthylene | Dual inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] | Broad-spectrum | Gram-positive and Gram-negative bacteria, including E. coli, S. aureus, and N. gonorrhoeae.[1][7] |
Table 2: In Vitro Activity - Minimum Inhibitory Concentration (MIC)
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (Hypothetical) | Carbapenem-Resistant A. baumannii | 0.5 | 1 |
| Zosurabalpin | Carbapenem-Resistant A. baumannii | 0.25 | 1[1] |
| Murepavadin | Pseudomonas aeruginosa | 0.12 | 0.12[3] |
| Gepotidacin | Acinetobacter baumannii | - | 40 (µM)¹ |
| Gepotidacin | Escherichia coli | - | 4[1] |
¹Data from a study on extensively drug-resistant A. baumannii.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
Antibiotic stock solutions
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The antibiotic is serially diluted (typically two-fold) in CAMHB within the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Time-Kill Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Antibiotic at various multiples of the MIC
-
Culture tubes
-
Shaking incubator
-
Apparatus for serial dilutions and plating
Procedure:
-
Exposure: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to culture tubes containing the antibiotic at concentrations such as 1x, 4x, and 10x the MIC. A growth control tube without the antibiotic is also prepared.
-
Incubation and Sampling: The tubes are incubated with shaking at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Assay
The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Antibiotic at a multiple of the MIC (e.g., 10x MIC)
-
Centrifuge
-
Sterile phosphate-buffered saline (PBS)
-
Culture tubes or microplate reader
Procedure:
-
Exposure: A bacterial culture is exposed to the antibiotic for a defined period (e.g., 1-2 hours). A control culture is not exposed to the antibiotic.
-
Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial cells with sterile PBS.
-
Regrowth Monitoring: The washed bacteria are resuspended in fresh, antibiotic-free broth. The growth of the previously exposed and control cultures is monitored over time by measuring absorbance or by viable counts.
-
Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1-log₁₀ CFU/mL after the removal of the antibiotic.
Mandatory Visualization
Caption: Workflow for antibiotic performance benchmarking.
Caption: Mechanism of action of Zosurabalpin.
References
- 1. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of the Pandemic Response Box library identified promising compound candidate drug combinations against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murepavadin Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux [mdpi.com]
- 7. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
Unraveling Ramoplanin's Mechanism: A Comparative Analysis Using Enzyme Kinetics and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Ramoplanin (B549286), a potent lipoglycodepsipeptide antibiotic, has garnered significant interest for its efficacy against a range of Gram-positive bacteria, including drug-resistant strains. Its unique mechanism of action, targeting the biosynthesis of the bacterial cell wall, sets it apart from many conventional antibiotics. This guide provides a detailed comparison of Ramoplanin's performance with other cell wall synthesis inhibitors, supported by experimental data from enzyme kinetics and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the experimental protocols that have been pivotal in elucidating its molecular interactions, offering a comprehensive resource for researchers in the field of antibiotic development.
Executive Summary
Ramoplanin disrupts bacterial cell wall formation by inhibiting peptidoglycan biosynthesis. Initial hypotheses suggested that its primary target was the MurG enzyme, which is responsible for the conversion of Lipid I to Lipid II. However, subsequent and more detailed investigations using enzyme kinetics and NMR spectroscopy have revealed that Ramoplanin's principal mode of action is the inhibition of the transglycosylation step. This is achieved by sequestering the substrate for this reaction, Lipid II. The binding of Ramoplanin to Lipid II occurs in a 2:1 stoichiometric ratio, effectively preventing the polymerization of the peptidoglycan backbone. Furthermore, some studies suggest a secondary mechanism involving the depolarization of the bacterial membrane, contributing to its bactericidal activity.
Data Presentation: A Comparative Look at Performance
The following tables summarize the quantitative data from enzyme kinetics and NMR studies, offering a clear comparison between Ramoplanin and other antibiotics that target peptidoglycan synthesis.
Table 1: Enzyme Inhibition Kinetics
This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for Ramoplanin and its analogues against key enzymes in the peptidoglycan biosynthesis pathway. For comparison, data for other relevant antibiotics are also included.
| Antibiotic/Analogue | Target Enzyme/Substrate | IC50 (µM) | Kd (µM) | Reference |
| Ramoplanin | Transglycosylase (PBP1b) | ~0.25 x MIC | - | [1] |
| Ramoplanin Analogue (Ala5) | Fluorescent Lipid II Analogue | - | 378 ±104 | [2] |
| Ramoplanin Analogue (Ala6) | Fluorescent Lipid II Analogue | - | 383 ±58 | [2] |
| Ramoplanin Analogue (Ala7) | Fluorescent Lipid II Analogue | - | 1200 ±400 | [2] |
| Ramoplanin Analogue (Ala8) | Fluorescent Lipid II Analogue | - | 8700 ±1300 | [2] |
| Ramoplanin Analogue (Ala9) | Fluorescent Lipid II Analogue | - | 383 ±58 | [2] |
| Ramoplanin Analogue (Ala10) | Fluorescent Lipid II Analogue | - | 6500 ± 2800 | [2] |
| Ramoplanin Analogue (Ala11) | Fluorescent Lipid II Analogue | - | 6300 ±300 | [2] |
| Ramoplanin Analogue (Ala12) | Fluorescent Lipid II Analogue | - | 5400 ±1200 | [2] |
| Vancomycin | Transglycosylase (PBP1b) | low µM range | - | [3] |
| Teicoplanin | Transglycosylase (PBP1b) | low µM range | - | [3] |
| Moenomycin | Transglycosylase (PBP1b) | 8 nM | - | [4] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and experimental conditions.
Table 2: NMR Spectroscopy - Lipid II Binding Interface
NMR studies have been instrumental in identifying the specific residues of Ramoplanin that interact with Lipid II precursors. The following table summarizes the key findings from chemical shift perturbation and Nuclear Overhauser Effect (NOE) experiments.
| Ramoplanin Residue/Motif | Interacting Moiety of Lipid II Precursor | NMR Evidence | Reference |
| Hpg3–Orn10 octapeptide | MurNAc-Ala-γ-D-Glu pyrophosphate | Chemical Shift Perturbations, Intermolecular NOEs | [5] |
| Orn10 | Diphosphate of Lipid II | Ion pairing interaction suggested by analogue studies | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to investigate Ramoplanin's mechanism of action.
Enzyme Kinetics Assays
1. MurG Inhibition Assay:
-
Objective: To determine the inhibitory effect of Ramoplanin on the MurG enzyme, which catalyzes the conversion of Lipid I to Lipid II.
-
Methodology:
-
Prepare a reaction mixture containing purified MurG enzyme, the substrate Lipid I, and varying concentrations of Ramoplanin.
-
Initiate the reaction by adding radiolabeled UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Incubate the reaction for a defined period at an optimal temperature.
-
Stop the reaction and separate the product (Lipid II) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled Lipid II formed to determine the enzyme activity.
-
Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.
-
2. Transglycosylase Inhibition Assay:
-
Objective: To measure the inhibition of the transglycosylase enzyme, which polymerizes Lipid II into peptidoglycan chains.
-
Methodology:
-
Prepare a reaction mixture containing a source of transglycosylase (e.g., purified penicillin-binding proteins or bacterial membrane preparations), the substrate Lipid II, and a range of Ramoplanin concentrations.
-
Lipid II can be generated in situ from radiolabeled precursors like UDP-MurNAc-pentapeptide and UDP-GlcNAc.
-
Incubate the reaction to allow for the polymerization of Lipid II.
-
Precipitate the resulting peptidoglycan polymer using a suitable method (e.g., trichloroacetic acid precipitation).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by analyzing the inhibition of peptidoglycan synthesis at different Ramoplanin concentrations.
-
NMR Spectroscopy
1. Sample Preparation for Ramoplanin-Lipid II Interaction Studies:
-
Objective: To prepare samples suitable for NMR analysis of the interaction between Ramoplanin and Lipid II or its precursors.
-
Methodology:
-
Synthesize or purify Ramoplanin and a soluble analogue of Lipid II (e.g., a precursor with a shorter lipid tail).
-
For protein-observed NMR, isotopically label Ramoplanin with ¹⁵N or ¹³C by growing the producing microorganism in a labeled medium.
-
Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d6 or a buffer solution in D₂O) to minimize solvent signals in the NMR spectra.
-
Prepare a series of samples for titration experiments, keeping the concentration of one component (e.g., ¹⁵N-labeled Ramoplanin) constant while varying the concentration of the other (the Lipid II analogue).
-
2. NMR Experiments for Binding Site Mapping:
-
Objective: To identify the amino acid residues of Ramoplanin that are involved in binding to Lipid II.
-
Methodology:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy:
-
Acquire a series of ¹H-¹⁵N HSQC spectra for the ¹⁵N-labeled Ramoplanin samples with increasing concentrations of the Lipid II analogue.
-
Monitor the chemical shift changes of the amide proton and nitrogen signals for each amino acid residue. Residues with significant chemical shift perturbations are likely part of the binding interface.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY spectrum of a sample containing both Ramoplanin and the Lipid II analogue.
-
Identify intermolecular NOEs, which are cross-peaks between protons of Ramoplanin and protons of the Lipid II analogue. These NOEs provide direct evidence of close spatial proximity between specific atoms of the two molecules, allowing for the precise mapping of the binding site.
-
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate Ramoplanin's mechanism of action and the experimental workflow employed to validate it.
Caption: Ramoplanin's primary mechanism of action.
Caption: Experimental workflow for validating Ramoplanin's mechanism.
References
- 1. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and biochemical analysis of a key series of ramoplanin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A microplate assay for the coupled transglycosylase-transpeptidase activity of the penicillin binding proteins; a vancomycin-neutralizing tripeptide combination prevents penicillin inhibition of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative assessment of Ramoplanin's effect on different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial effects of Ramoplanin (B549286) against various bacterial strains, with a focus on clinically relevant Gram-positive pathogens. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
Ramoplanin is a glycolipodepsipeptide antibiotic that demonstrates potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, which involves the inhibition of bacterial cell wall synthesis at the stage of peptidoglycan production, distinguishes it from many other classes of antibiotics and results in a low propensity for cross-resistance. This guide presents a comparative analysis of Ramoplanin's in vitro activity against key bacterial pathogens, details the experimental protocols for assessing its efficacy, and illustrates its mechanism of action.
Comparative Antibacterial Activity
The in vitro efficacy of Ramoplanin has been evaluated against a panel of clinically significant Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Ramoplanin in comparison to other commonly used antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Ramoplanin and Comparator Drugs against Staphylococcus aureus
| Bacterial Strain | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Ramoplanin | 0.5 | 0.5 |
| Vancomycin | 1.0 | 1.0 | |
| Teicoplanin | 0.5 | 1.0 | |
| Methicillin-Resistant S. aureus (MRSA) | Ramoplanin | 0.5 | 0.5[1] |
| Vancomycin | 1.0 | 2.2[1] | |
| Teicoplanin | 0.8 | 1.2[1] | |
| Vancomycin-Intermediate S. aureus (VISA) | Ramoplanin | 0.75 | 8.0[2][3][4] |
| Vancomycin | 1.25 | 9.0[2][3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ramoplanin and Comparator Drugs against Enterococcus faecalis
| Bacterial Strain | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin-Susceptible E. faecalis | Ramoplanin | 0.25 | 0.5 |
| Vancomycin | 1.0 | 2.0 | |
| Vancomycin-Resistant E. faecalis (VRE) | Ramoplanin | 0.25 | 0.5[5] |
| Vancomycin | >64 | >64[6] |
Table 3: Minimum Inhibitory Concentration (MIC) of Ramoplanin and Comparator Drugs against Clostridium difficile
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ramoplanin | 0.25[7] | 0.25[7] |
| Vancomycin | 0.5 | 1.0 |
| Metronidazole | 0.25 | 0.5 |
Table 4: Minimum Bactericidal Concentration (MBC) of Ramoplanin and Comparator Drugs
| Bacterial Strain | Antibiotic | MBC₉₀ (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | Ramoplanin | 1.0[1] |
| Vancomycin | >32.0[1] | |
| Teicoplanin | >32.0[1] | |
| Methicillin-Susceptible S. aureus (MSSA) | Ramoplanin | 4.0[8] |
| Vancomycin | >128 |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Ramoplanin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. Specifically, it targets the transglycosylation step of peptidoglycan synthesis by sequestering the lipid intermediate II (Lipid II). This action prevents the elongation of the peptidoglycan chains, leading to a compromised cell wall and subsequent cell death.
Caption: Ramoplanin's mechanism of action targeting Lipid II.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain is prepared. This is typically done by suspending several colonies from an overnight culture plate in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of Ramoplanin and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium but no bacteria) are included on each plate. The plates are incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC test.[9][10]
-
Subculturing from MIC plates: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from all wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any antibiotic.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[9]
Experimental Workflow for Demonstrating Inhibition of Peptidoglycan Synthesis
This workflow outlines a general procedure to demonstrate the inhibitory effect of Ramoplanin on peptidoglycan synthesis.
Caption: Workflow for demonstrating peptidoglycan synthesis inhibition.
Conclusion
Ramoplanin exhibits potent in vitro activity against a range of clinically important Gram-positive bacteria, including strains resistant to other antibiotics. Its unique mechanism of action, targeting the sequestration of Lipid II in the peptidoglycan synthesis pathway, makes it a promising candidate for further investigation, particularly for the treatment of infections caused by multidrug-resistant pathogens. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to objectively assess the potential of Ramoplanin in their ongoing research and development efforts.
References
- 1. Ramoplanin versus methicillin-resistant Staphylococcus aureus: in vitro experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols are contingent on the exact chemical identity of a substance, the designation "A-62198" does not correspond to a recognized chemical in publicly available databases. Therefore, this guide provides a comprehensive framework for the safe handling and disposal of an unidentified chemical, such as one labeled with an internal code like this compound. Adherence to these procedures will help mitigate risks and ensure regulatory compliance.
Immediate Steps for an Unidentified Chemical
If you are in possession of a chemical labeled only as "this compound" or any other unfamiliar identifier, the primary objective is to safely identify the substance before proceeding with any disposal measures. The following workflow outlines the necessary steps to be taken.
Caption: Workflow for the Identification and Disposal of an Unlabeled Laboratory Chemical.
Key Information for Chemical Disposal
Once the chemical has been properly identified and the Safety Data Sheet (SDS) has been obtained, Section 13 of the SDS will provide specific disposal considerations. The following table summarizes the critical information to look for in the SDS to ensure safe and compliant disposal.
| Information Category | Description | Relevance to Disposal |
| Waste Treatment Methods | Details on proper disposal methods, including any required treatments before disposal. | Provides step-by-step guidance on how to handle the waste material. |
| Product Disposal | Instructions for disposing of the unused product. | Ensures that the pure chemical is disposed of correctly. |
| Contaminated Packaging | Guidance on how to decontaminate and dispose of the chemical's container. | Prevents improper disposal of hazardous residues. |
| Waste Codes | Assignment of waste codes (e.g., EPA hazardous waste codes) if applicable. | Necessary for proper labeling and documentation for waste pickup. |
| Special Precautions | Any specific precautions that should be taken during the disposal process. | Highlights any immediate dangers, such as reactivity with other substances. |
General Procedures for Laboratory Chemical Disposal
In the absence of specific information for "this compound," and as a matter of best practice, the following general procedures for the disposal of chemical waste should be followed:
-
Never dispose of chemicals down the drain unless explicitly permitted. Many chemicals can harm the environment and wastewater treatment systems.
-
Segregate waste streams. Keep halogenated and non-halogenated solvents separate. Acids and bases should also be stored in distinct containers.
-
Use appropriate waste containers. Ensure that waste containers are made of a material compatible with the chemical waste they are intended to hold.
-
Clearly label all waste containers. Labels should include the full chemical name of the contents and the associated hazards.
-
Keep waste containers closed. Containers should be sealed when not in use to prevent the release of vapors.
-
Consult your institution's Environmental Health & Safety (EHS) office. Your EHS office is the ultimate authority on waste disposal procedures at your facility and can provide specific guidance and resources.
By following these guidelines, researchers and laboratory personnel can ensure that all chemical waste is managed in a safe, responsible, and compliant manner, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guidance for Handling A-62198
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "A-62198" was found. Research indicates that "this compound" may be an internal or less common identifier for the chemical 4-ethyl-2,3,5-trimethylheptane (CAS No. 62198-58-7) . The following guidance is based on the general properties of branched liquid alkanes and should be supplemented with a substance-specific risk assessment before handling.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound, presumed to be 4-ethyl-2,3,5-trimethylheptane. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications & Notes |
| Eyes/Face | Safety Goggles, Face Shield | Vapors can cause eye irritation. Goggles should be chemical splash-proof. A face shield provides additional protection against splashes.[1][2] |
| Hands | Chemical-Resistant Gloves | Use gloves made of nitrile, neoprene, or other materials resistant to aliphatic hydrocarbons.[1] Ensure gloves are non-absorbent and check for tears before use.[1] |
| Body | Flame-Retardant Lab Coat or Coveralls | Provides a protective layer against splashes and potential flash fires.[2] |
| Respiratory | Respirator with Organic Vapor Cartridge | Use if working in a poorly ventilated area or when vapors may be generated.[3] Ensure proper fit and cartridge selection. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes should be non-absorbent and have slip-resistant soles.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[3][4]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the handling area.[3][4] Use non-sparking tools and explosion-proof equipment where necessary.[5][6][7]
-
Static Discharge: Take precautionary measures against static discharge.[4][5] Ground and bond containers when transferring the substance.[5][7]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[8] Have an emergency plan and access to a safety shower and eyewash station.
-
Transferring: When transferring the liquid, do so carefully to avoid splashing. Use a funnel or other appropriate transfer device.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Do not heat with an open flame.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Protect from sunlight.[5][7]
Spills and Emergency Procedures
-
Minor Spills: For small spills, absorb the liquid with an inert, non-combustible material such as sand or vermiculite.[3][4] Place the absorbed material in a sealed container for disposal. Ventilate the area.
-
Major Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways.[4] Contact your institution's environmental health and safety department.
-
Fire: Use a dry chemical, CO2, water spray, or alcohol-resistant foam fire extinguisher.[3] Do not use a direct stream of water as it may spread the fire.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
-
Disposal Plan
This compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, used PPE) in a designated, properly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams unless instructed to do so by your institution's waste management guidelines.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "4-ethyl-2,3,5-trimethylheptane".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Disposal Method: The primary disposal method for hydrocarbon solvents is typically high-temperature incineration by a licensed hazardous waste disposal company.[10][11] Solvent recycling may also be an option.[10][11] Do not dispose of this compound down the drain or in the regular trash.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. hsi.com [hsi.com]
- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 3. tutorchase.com [tutorchase.com]
- 4. carlroth.com [carlroth.com]
- 5. dhc-solvent.de [dhc-solvent.de]
- 6. scribd.com [scribd.com]
- 7. chemos.de [chemos.de]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. ecolink.com [ecolink.com]
- 11. Solvent recycling: the sustainable solution // REMONDIS Industrie Service [remondis-hazardouswaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
